molecular formula C22H41NO7 B15558326 Fumifungin

Fumifungin

Cat. No.: B15558326
M. Wt: 431.6 g/mol
InChI Key: OOEOVXMORBPOKC-HQBCPPEBSA-N
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Description

Fumifungin is a long-chain fatty acid.
(E,2S,3S,4R,5R,14R)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid has been reported in Aspergillus fumigatus with data available.
isolated from Aspergillus fumigatus Fresenius 1863;  structure given in first source;  MW: 431;  MF: C22-H41-N-O7

Properties

Molecular Formula

C22H41NO7

Molecular Weight

431.6 g/mol

IUPAC Name

(E,2S,3S,4R,5R,14R)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid

InChI

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17-,18-,19+,20+,21-/m1/s1

InChI Key

OOEOVXMORBPOKC-HQBCPPEBSA-N

Origin of Product

United States

Foundational & Exploratory

Fumifungin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fumifungin is an antifungal agent that targets a critical step in the biosynthesis of the fungal cell wall. Its primary mechanism of action is the inhibition of glucosamine-6-phosphate synthase, the enzyme responsible for the first committed step in the hexosamine biosynthetic pathway. This pathway is essential for the production of N-acetylglucosamine, a precursor to chitin (B13524), which is a major structural component of the fungal cell wall. By disrupting this pathway, this compound compromises the integrity of the cell wall, leading to fungal cell lysis and death. This document provides a detailed overview of the biochemical mechanism, kinetic parameters of related inhibitors, experimental protocols for enzyme analysis, and the relevant cellular signaling pathways.

Introduction

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. Its unique composition, rich in polysaccharides like chitin and β-glucans, makes it an attractive target for antifungal therapy. This compound is a naturally derived antifungal compound that exploits this by targeting a key enzyme in the synthesis of chitin precursors. Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent and for the design of novel antifungals targeting the same pathway.

The Molecular Target: Glucosamine-6-Phosphate Synthase

The molecular target of this compound is glucosamine-6-phosphate synthase (EC 2.6.1.16), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT). This enzyme catalyzes the conversion of D-fructose-6-phosphate and L-glutamine to D-glucosamine-6-phosphate and L-glutamate[1][2]. This reaction is the first and rate-limiting step in the hexosamine biosynthetic pathway, which ultimately produces UDP-N-acetylglucosamine (UDP-GlcNAc), the immediate precursor for chitin synthesis by chitin synthases. The essentiality of this enzyme for fungal viability has been demonstrated in several fungal species[2].

Mechanism of Inhibition

This compound acts as a non-competitive inhibitor of glucosamine-6-phosphate synthase. This mode of inhibition indicates that this compound binds to an allosteric site on the enzyme, a location distinct from the active site where the substrates bind. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without directly competing with fructose-6-phosphate (B1210287) or glutamine.

Kinetic Data of Glucosamine-6-Phosphate Synthase Inhibitors
InhibitorOrganismKi ValueType of InhibitionReference
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)Candida albicans85 µMIrreversible[2]
Kanosamine-6-phosphateBacillus aminoglucosidicus5.9 mMCompetitive with respect to Fructose-6-phosphate[2]

Experimental Protocols

The following section details a common methodology for assaying the activity of glucosamine-6-phosphate synthase and determining the inhibitory effects of compounds like this compound.

Spectrophotometric Assay for Glucosamine-6-Phosphate Synthase Activity

This assay measures the formation of glucosamine-6-phosphate by a colorimetric method.

Materials:

  • Enzyme: Purified or partially purified glucosamine-6-phosphate synthase.

  • Substrates: D-fructose-6-phosphate, L-glutamine.

  • Buffer: 100 mM Phosphate (B84403) buffer (pH 7.5).

  • Cofactor: 25 mM KCl.

  • Detection Reagent: 4-dimethylaminobenzaldehyde (DMAB) (Ehrlich's reagent).

  • Stopping Reagent: Perchloric acid.

  • Inhibitor: this compound solution of known concentrations.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, KCl, and the enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 30°C to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrates, D-fructose-6-phosphate and L-glutamine.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a small volume of perchloric acid.

  • Colorimetric Detection:

    • Add Ehrlich's reagent to the terminated reaction mixture.

    • Heat the samples to develop the color.

    • Measure the absorbance at 530 nm using a spectrophotometer. The absorbance is proportional to the amount of glucosamine-6-phosphate produced.

  • Data Analysis:

    • Plot the enzyme activity (absorbance) against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of one substrate while keeping the other substrate and the inhibitor at fixed concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

Signaling Pathway

Inhibition of glucosamine-6-phosphate synthase by this compound leads to a depletion of UDP-GlcNAc, a critical precursor for chitin synthesis. This disruption of cell wall biosynthesis is a form of cellular stress that can activate compensatory signaling pathways, such as the Cell Wall Integrity (CWI) pathway, in an attempt to maintain cellular homeostasis.

Fumifungin_Mechanism cluster_pathway Hexosamine Biosynthetic Pathway cluster_signaling Cellular Response Fru6P Fructose-6-P GlcN6P_Synthase Glucosamine-6-P Synthase Fru6P->GlcN6P_Synthase Gln Glutamine Gln->GlcN6P_Synthase GlcN6P Glucosamine-6-P GlcN6P_Synthase->GlcN6P CellWallStress Cell Wall Stress GlcN6P_Synthase->CellWallStress Depletion of Chitin Precursors UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc Multiple Steps Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase CellWall Fungal Cell Wall Chitin->CellWall CellWall->CellWallStress This compound This compound This compound->GlcN6P_Synthase Non-competitive Inhibition CWI_Pathway Cell Wall Integrity (CWI) Pathway CellWallStress->CWI_Pathway Compensatory Compensatory Mechanisms (e.g., increased β-glucan synthesis) CWI_Pathway->Compensatory

Caption: Mechanism of action of this compound and the cellular response.

Experimental Workflow

The following diagram outlines the logical flow of an experiment to determine the inhibitory properties of a compound against glucosamine-6-phosphate synthase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purify Glucosamine-6-P Synthase Reaction Set up Reaction Mixtures (Buffer, Enzyme, Inhibitor) Enzyme->Reaction Substrates Prepare Substrate Solutions (Fructose-6-P, Glutamine) Initiation Initiate Reaction with Substrates Substrates->Initiation Inhibitor Prepare this compound Stock Solution Inhibitor->Reaction Reaction->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Colorimetric Detection (Ehrlich's Reagent) Termination->Detection Measurement Measure Absorbance at 530 nm Detection->Measurement IC50 Calculate IC50 Measurement->IC50 Kinetics Perform Kinetic Studies (Vary Substrate Concentrations) Measurement->Kinetics Plotting Generate Lineweaver-Burk or Dixon Plots Kinetics->Plotting Ki Determine Ki and Inhibition Type Plotting->Ki

Caption: Experimental workflow for this compound inhibition studies.

Conclusion

This compound's targeted inhibition of glucosamine-6-phosphate synthase represents a potent and specific mechanism for disrupting fungal cell wall synthesis. This mode of action underscores the therapeutic potential of targeting the hexosamine biosynthetic pathway for the development of new antifungal agents. The detailed experimental protocols and understanding of the downstream cellular responses, such as the activation of the Cell Wall Integrity pathway, provide a solid foundation for further research and development in this area. Future work should focus on obtaining precise kinetic parameters for this compound and exploring its efficacy in various fungal species, as well as investigating potential synergistic interactions with other antifungal drugs that target different components of the fungal cell.

References

In-depth Technical Guide on the Discovery and Isolation of Fumifungin from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Despite extensive research, the full text of the original 1987 publication detailing the specific quantitative data and detailed protocols for Fumifungin's isolation and characterization could not be retrieved. As a result, the information required to create comprehensive data tables, detailed experimental protocols, and specific signaling pathway diagrams, as mandated by the prompt, is not available in the public domain abstracts and secondary citations. This guide synthesizes the available information and provides generalized protocols and potential mechanisms based on related compounds.

Introduction: Discovery of a Novel Antifungal Agent

This compound is a novel antifungal antibiotic discovered from the metabolic products of the fungus Aspergillus fumigatus Fresenius 1863.[1][2][3] The producing strain, identified as Y-83,0405, was originally isolated from a soil sample collected in the Himalayas.[1][3] The initial discovery and structural elucidation were first reported in 1987, identifying this compound as a unique unsaturated fatty acid with notable antifungal properties.[1][2] This discovery highlighted Aspergillus fumigatus, a fungus often known as an opportunistic human pathogen, as a source of potentially valuable therapeutic compounds.[4][5]

Physicochemical and Biological Properties

While specific quantitative data for this compound remains elusive, this section outlines its known characteristics and the typical data required for a full profile.

Physicochemical Characteristics

This compound is characterized as a monounsaturated or unsaturated fatty acid.[2] A comprehensive analysis, which would typically be presented, is not available. For a complete technical profile, the following data points would be essential.

PropertyData
Molecular Formula Not Available
Molecular Weight Not Available
Appearance Not Available
Melting Point Not Available
Solubility Not Available
UV-Vis Spectrum Not Available
¹H NMR, ¹³C NMR Data not publicly available
Mass Spectrometry Data not publicly available

Table 1: Physicochemical Properties of this compound. Specific data is not available in the reviewed literature.

Biological Activity: Antifungal Spectrum

This compound is noted for its antifungal activity.[1][3] However, specific Minimum Inhibitory Concentration (MIC) values against a panel of fungal pathogens were not found in the available literature. A typical antifungal activity profile would include data against clinically relevant yeasts and molds.

Fungal SpeciesMIC (μg/mL)
Candida albicansNot Available
Aspergillus fumigatusNot Available
Trichophyton rubrumNot Available
Cryptococcus neoformansNot Available

Table 2: Antifungal Spectrum of this compound. Quantitative MIC data is not available in the reviewed literature.

Experimental Protocols

The following sections describe the generalized methodologies for the fermentation, isolation, and purification of this compound based on the initial discovery report and standard practices for fungal metabolites.

Fungal Strain and Fermentation

Strain: Aspergillus fumigatus Fresenius 1863 (Strain Y-83,0405)

Seed Culture Protocol:

  • Inoculation: A well-sporulated culture of A. fumigatus is used to inoculate 100 mL of seed culture medium in 500-mL Erlenmeyer flasks.[3]

  • Seed Medium Composition: The medium consists of soluble starch (1.5%), soybean meal (1.5%), yeast extract (0.2%), corn steep liquor (0.1%), glucose (0.5%), CaCO₃ (0.2%), and NaCl (0.5%) in demineralized water. The pH is adjusted to 6.5 before sterilization.[3]

  • Incubation: Specific incubation parameters (temperature, duration, agitation speed) are not available but are typically in the range of 25-30°C for 48-72 hours with shaking.

Production Fermentation Protocol: Details on the production medium and large-scale fermentation conditions are not specified in the available literature. Typically, a seed culture is transferred to a larger volume production medium designed to maximize the yield of the target secondary metabolite.

Isolation and Purification Workflow

This compound was isolated from the culture filtrate, indicating it is an extracellular metabolite.[1][4] The following diagram outlines a logical, albeit general, workflow for its extraction and purification.

G fermentation A. fumigatus Fermentation filtration Biomass Separation (Filtration/Centrifugation) fermentation->filtration filtrate Culture Filtrate (Contains this compound) filtration->filtrate extraction Solvent Extraction (e.g., with Ethyl Acetate) filtrate->extraction crude_extract Crude Organic Extract extraction->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration chromatography1 Primary Chromatography (e.g., Silica Gel Column) concentration->chromatography1 fractions Active Fractions chromatography1->fractions chromatography2 Purification Step (e.g., HPLC) fractions->chromatography2 pure_this compound Pure this compound chromatography2->pure_this compound

Figure 1: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation

The structure of this compound was determined using spectroscopic methods.[1][2] While the specific data is unavailable, the techniques mentioned include Gas Chromatography-Mass Spectrometry (GC-MS) and Magnetic Resonance Spectroscopy (NMR), which are standard for elucidating the structure of novel natural products.[2]

Potential Mechanism of Action

The precise molecular target and signaling pathway affected by this compound have not been elucidated. However, as an unsaturated fatty acid, its antifungal activity may stem from mechanisms common to this class of molecules.[6][7] The primary mode of action for many antimicrobial fatty acids is the disruption of the fungal cell membrane.[6][7][8]

This process can be visualized as a multi-step interaction:

  • Insertion: The lipophilic aliphatic chain of the fatty acid inserts into the fungal plasma membrane's lipid bilayer.

  • Disruption: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.

  • Leakage: The compromised membrane integrity leads to the leakage of essential intracellular components, such as ions (K⁺, H⁺) and metabolites.

  • Inhibition of Function: Disruption can also inhibit membrane-bound enzyme activity, such as those involved in nutrient transport and energy production (e.g., the electron transport chain), ultimately leading to cell death.[6][8]

The following diagram illustrates this hypothetical mechanism.

G cluster_membrane Fungal Cell Membrane membrane_node Lipid Bilayer disruption Membrane Disruption & Increased Permeability membrane_node->disruption protein_node Membrane Proteins (e.g., Transporters, Enzymes) protein_node->disruption This compound This compound (Unsaturated Fatty Acid) This compound->membrane_node Inserts into leakage Leakage of Ions & Metabolites disruption->leakage inhibition Inhibition of Membrane Protein Function disruption->inhibition death Fungistatic / Fungicidal Effect leakage->death inhibition->death

Figure 2: Hypothetical mechanism of action for this compound via membrane disruption.

Conclusion and Future Directions

This compound represents an early discovery of a bioactive secondary metabolite from Aspergillus fumigatus. Its identification as an antifungal fatty acid opened a potential avenue for natural product-based drug development. However, the lack of detailed, publicly available data on its biological activity, specific protocols for its production, and its mechanism of action has limited further development.

For drug development professionals and researchers, the path forward would require re-isolating the compound from the original or a similar A. fumigatus strain. This would enable a full characterization, including:

  • Comprehensive Antifungal Profiling: Determining MICs against a broad panel of clinically relevant and drug-resistant fungal pathogens.

  • Mechanism of Action Studies: Utilizing modern techniques like transcriptomics, proteomics, and genetic screening in model fungi (e.g., Saccharomyces cerevisiae, Candida albicans) to identify its specific molecular target(s) and affected signaling pathways.

  • Process Optimization: Developing a robust, scalable fermentation and purification process to yield sufficient quantities for preclinical studies.

Without these foundational steps, the potential of this compound as a therapeutic agent remains unevaluated.

References

Fumifungin: A Novel Antifungal Antibiotic from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumifungin is a novel antifungal antibiotic isolated from the fungus Aspergillus fumigatus. First described in 1987, this compound has demonstrated a range of antifungal activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its discovery, physicochemical properties, and biological activity. Due to the limited availability of the full original research, this guide synthesizes information from abstracts and related scientific literature to present a concise and informative resource for the scientific community.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Aspergillus fumigatus, a ubiquitous mold, is a known producer of a diverse array of secondary metabolites with potent biological activities. Among these is this compound, a fatty acid derivative with promising antifungal properties. This document aims to consolidate the existing knowledge on this compound to facilitate further research and development efforts.

Physicochemical Properties

Based on the initial discovery, this compound is characterized as a novel fatty acid derivative. The following table summarizes its known physicochemical properties.

PropertyDescription
Chemical Class Fatty acid derivative
Producing Organism Aspergillus fumigatus Fresenius 1863
Molecular Formula C₂₂H₄₁NO₇
Appearance Colorless solid
Solubility Soluble in methanol, DMSO, and NaHCO₃ solution

Antifungal Activity

Target OrganismAntifungal Activity
Candida albicansActive
Other YeastsActive
Filamentous FungiActive

Note: Detailed quantitative data on the MIC values of this compound against a comprehensive panel of fungal pathogens is a critical area for future research.

Experimental Protocols

The following sections outline the probable experimental protocols for the isolation, purification, and structure elucidation of this compound, based on standard methodologies for natural product discovery from fungal sources.

Fermentation and Isolation

A likely workflow for the production and isolation of this compound from Aspergillus fumigatus is depicted in the following diagram. This process would typically involve submerged fermentation, followed by extraction and chromatographic purification.

G Diagram 1: Proposed Experimental Workflow for this compound Isolation. cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Inoculation of Aspergillus fumigatus B Submerged Fermentation in Liquid Medium A->B C Separation of Mycelial Mass and Culture Broth B->C D Solvent Extraction of Culture Broth C->D E Crude Extract Concentration D->E F Column Chromatography (e.g., Silica Gel) E->F G Further Purification (e.g., HPLC) F->G H Spectroscopic Analysis (NMR, MS, IR, UV) G->H I Structure Elucidation H->I J J I->J Pure this compound

Caption: A logical workflow for the isolation and characterization of this compound.

Structure Elucidation

The determination of this compound's chemical structure likely involved a combination of spectroscopic techniques, as is standard practice in natural product chemistry.[3][4][5][6]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on the activity of other secondary metabolites from Aspergillus fumigatus, a potential target can be hypothesized. Sphingofungins, also produced by A. fumigatus, are known to inhibit serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway, which is essential for fungal cell membrane integrity. Given the structural similarities among fatty acid-derived natural products, it is plausible that this compound may also target this or a related pathway.

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on the inhibition of a critical enzyme in the fungal cell membrane biosynthesis.

G Diagram 2: Proposed Mechanism of Action for this compound. A This compound B Fungal Cell A->B Enters cell C Inhibition of Key Enzyme (e.g., Serine Palmitoyltransferase) B->C D Disruption of Cell Membrane Component Biosynthesis C->D E Compromised Cell Membrane Integrity D->E F Cell Lysis / Inhibition of Growth E->F

Caption: A hypothetical pathway for this compound's antifungal activity.

Biosynthesis

The biosynthetic pathway of this compound has not been specifically detailed. However, the production of secondary metabolites in Aspergillus fumigatus is known to be a complex process, often involving gene clusters that encode the necessary enzymes for their synthesis.[7][8][9][10][11] The regulation of these biosynthetic gene clusters is intricate and influenced by various environmental and developmental cues. Further genomic and transcriptomic studies of the producing A. fumigatus strain are required to identify the gene cluster responsible for this compound biosynthesis and to elucidate the enzymatic steps involved in its formation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, antifungal agent. The initial findings from 1987 demonstrated its potential as a broad-spectrum antifungal. However, a significant gap in the scientific literature exists regarding its detailed biological activity, mechanism of action, and biosynthetic pathway.

To fully realize the therapeutic potential of this compound, the following areas of research are critical:

  • Re-isolation and Scale-up: Developing robust fermentation and purification protocols to obtain sufficient quantities of this compound for comprehensive studies.

  • Quantitative Antifungal Susceptibility Testing: Determining the MIC values against a wide range of clinically relevant fungal pathogens, including resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular target and cellular pathways affected by this compound.

  • Biosynthetic Pathway Identification: Identifying and characterizing the gene cluster responsible for this compound production to enable potential biosynthetic engineering for analog generation.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of fungal infections.

Addressing these research questions will be pivotal in advancing this compound from a promising discovery to a potential clinical candidate in the fight against fungal diseases.

References

An In-Depth Technical Guide to the Biosynthesis of Fumifungin and a Case Study of Fumagillin in Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: While the primary topic of this guide is the biosynthesis of Fumifungin, a comprehensive review of the current scientific literature reveals that detailed information regarding its specific biosynthetic pathway, including the associated gene cluster, enzymes, and intermediates, is not yet available. The discovery and structure of this compound were reported in 1987[1][2], but subsequent in-depth studies on its biosynthesis are limited.

To provide a thorough and technically detailed guide that fulfills the core requirements of data presentation, experimental protocols, and pathway visualization, this document will pivot to a well-characterized secondary metabolite from Aspergillus fumigatus: Fumagillin . The biosynthesis of Fumagillin has been extensively studied, offering a wealth of information that serves as an excellent and relevant example of a complex fungal natural product biosynthetic pathway. This approach allows for a comprehensive exploration of the genetic and biochemical intricacies involved in the production of such molecules in fungi, which is analogous to the yet-to-be-discovered pathway for this compound.

Part 1: this compound - The Knowns

This compound is an antifungal antibiotic that was first isolated from the fermentation broth of Aspergillus fumigatus[1][2]. The initial report by Mukhopadhyay and colleagues in 1987 detailed its isolation and elucidated its chemical structure[1][2]. It was identified as a novel compound with promising antifungal properties. However, beyond its discovery and structural characterization, the molecular genetics and enzymatic steps leading to the synthesis of this compound in A. fumigatus remain an area for future research.

Part 2: A Case Study in Fungal Biosynthesis - The Fumagillin Pathway in Aspergillus fumigatus

Fumagillin is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid precursors, produced by Aspergillus fumigatus. It is known for its potent anti-angiogenic properties and its mechanism of action, which involves the irreversible inhibition of methionine aminopeptidase (B13392206) 2 (MetAP2)[3][4]. The elucidation of its biosynthetic pathway is a testament to modern techniques in genetics, molecular biology, and analytical chemistry.

The Fumagillin Biosynthetic Gene Cluster (fma)

The genes responsible for Fumagillin biosynthesis are organized into a biosynthetic gene cluster (BGC), designated as the fma cluster, located on chromosome 8 of A. fumigatus[4]. This cluster contains all the necessary genes encoding the enzymes required for the synthesis of the Fumagillin molecule.

GeneLocus ID (Af293)Proposed Function
fma-PKSAfu8g00370Highly-reducing polyketide synthase
fma-TCAfu8g00400Terpene cyclase
fma-MTAfu8g00440Methyltransferase
fma-P450Afu8g00510Cytochrome P450 monooxygenase
fma-C6HAfu8g00480Dioxygenase
fma-KRAfu8g00490Ketoreductase
fma-ATAfu8g00380Acyltransferase
fumRAfu8g00420C6 transcription factor
The Biosynthetic Pathway of Fumagillin

The biosynthesis of Fumagillin is a complex process that involves two main branches: the formation of the sesquiterpenoid core and the synthesis of the polyketide side chain, which are then joined and further modified.

  • Sesquiterpenoid Core Formation: The pathway is initiated by the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, β-trans-bergamotene. This reaction is catalyzed by a membrane-bound terpene cyclase, Fma-TC[3][5].

  • Oxidative Tailoring of the Sesquiterpenoid: The β-trans-bergamotene scaffold undergoes a series of oxidative modifications catalyzed by a multifunctional cytochrome P450 monooxygenase, Fma-P450. This single enzyme is responsible for hydroxylation, oxidative ring-opening of the cyclobutane (B1203170) ring, and two epoxidation steps, leading to the formation of a highly oxygenated intermediate[5].

  • Further Modifications: Additional tailoring enzymes, including a dioxygenase (Fma-C6H) and a methyltransferase (Fma-MT), act on the oxygenated sesquiterpenoid core to produce fumagillol[4][5]. A stereoselective ketoreductase (Fma-KR) is also involved in this part of the pathway[4].

  • Polyketide Side Chain Synthesis: A highly-reducing polyketide synthase (Fma-PKS) is responsible for the synthesis of a dodecapentaenoic acid side chain[4].

  • Esterification and Final Steps: The fumagillol (B1674179) core is esterified with the polyketide side chain by an acyltransferase (Fma-AT) to form prefumagillin. The final steps involve the oxidative cleavage of the polyketide chain to yield the final Fumagillin molecule[5].

Fumagillin_Biosynthesis cluster_polyketide Polyketide Synthesis FPP Farnesyl Pyrophosphate (FPP) Bergamotene β-trans-Bergamotene FPP->Bergamotene FmaTC Oxidized_Bergamotene Oxidized Intermediates Bergamotene->Oxidized_Bergamotene FmaP450 Fumagillol Fumagillol Oxidized_Bergamotene->Fumagillol Tailoring_Enzymes Prefumagillin Prefumagillin Fumagillol->Prefumagillin FmaAT Polyketide Dodecapentaenoyl-ACP Polyketide->Prefumagillin Fumagillin Fumagillin Prefumagillin->Fumagillin Final_Oxidation FmaTC Fma-TC FmaP450 Fma-P450 Tailoring_Enzymes Fma-C6H, Fma-MT, Fma-KR FmaPKS Fma-PKS FmaAT Fma-AT Final_Oxidation Oxidative Cleavage Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide FmaPKS

Caption: Biosynthetic pathway of Fumagillin in Aspergillus fumigatus.

Quantitative Data

Quantitative analysis of Fumagillin production and the activity of its biosynthetic enzymes has been reported in various studies. The following table summarizes some of this data.

ExperimentStrain/ConditionProduct/ActivityYield/ValueReference
Heterologous expression of fma-P450 in S. cerevisiaeYeast expressing Fma-P450 fed with β-trans-bergamotene10, 11, 14, and 17 (oxidized products)0.6–1.1 mg/L[5]
Quantification of Fumagillin in cultureA. fumigatus wild-type in RPMI medium (48h)Fumagillin~0.2 µg/mL[6]
In vitro assay of Fma-C6H and Fma-MTPurified enzymes with substrateFormation of 5-keto-fumagillolQualitative[5]
Experimental Protocols

The elucidation of the Fumagillin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

This protocol is used to determine the function of a specific gene in the fma cluster by deleting it from the fungal genome.

Gene_Knockout_Workflow Start Start: Identify Target Gene (e.g., fma-PKS) Construct Construct Gene Replacement Cassette (Marker gene flanked by homologous regions) Start->Construct Transform Transform Protoplasts with Cassette Construct->Transform Protoplast Generate A. fumigatus Protoplasts Protoplast->Transform Select Select Transformants on Selective Media Transform->Select Verify Verify Gene Deletion by PCR/Southern Blot Select->Verify Analyze Metabolite Analysis of Mutant vs. Wild-Type Verify->Analyze End End: Determine Gene Function Analyze->End

Caption: Experimental workflow for gene knockout in Aspergillus fumigatus.

Protocol:

  • Construct Design: A gene replacement cassette is designed containing a selectable marker (e.g., pyrG) flanked by ~1 kb regions homologous to the upstream and downstream sequences of the target gene.

  • Protoplast Formation: A. fumigatus mycelia are harvested and treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection and Verification: Transformed protoplasts are plated on selective media to isolate successful transformants. Genomic DNA is then extracted from these transformants, and the correct gene deletion is verified by PCR and/or Southern blot analysis.

  • Metabolite Analysis: The knockout mutant and the wild-type strain are cultured under the same conditions, and the culture extracts are analyzed by HPLC-MS to compare their metabolite profiles and identify any accumulated intermediates or the absence of the final product.

This technique is used to express a single enzyme from the Fumagillin pathway in a host organism that does not produce Fumagillin, allowing for the characterization of the enzyme's specific function.

Protocol:

  • Gene Cloning: The coding sequence of the target gene (e.g., fma-P450) is amplified from A. fumigatus cDNA and cloned into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression plasmid is transformed into a suitable S. cerevisiae strain (e.g., BJ5464-NpgA).

  • Protein Expression: The transformed yeast is cultured in a suitable medium, and gene expression is induced (e.g., by adding galactose).

  • In vivo/in vitro Assays:

    • In vivo: The yeast culture is fed with the putative substrate of the enzyme (e.g., β-trans-bergamotene for Fma-P450), and the culture extract is analyzed for the presence of the product.

    • In vitro: The enzyme is purified from the yeast cell lysate, and its activity is assayed in a reaction mixture containing the substrate and any necessary co-factors. The reaction products are then analyzed.

Heterologous_Expression_Workflow Start Start: Select Target Gene (e.g., fma-P450) Clone Clone Gene into Yeast Expression Vector Start->Clone Transform Transform S. cerevisiae Clone->Transform Express Induce Protein Expression Transform->Express Assay Perform In vivo or In vitro Enzyme Assay Express->Assay Analyze Analyze Products by HPLC-MS Assay->Analyze End End: Characterize Enzyme Function Analyze->End

Caption: Workflow for heterologous expression and enzyme characterization.

Conclusion

While the biosynthetic pathway of this compound remains to be discovered, the detailed study of other secondary metabolites from Aspergillus fumigatus, such as Fumagillin, provides a robust framework for understanding the genetic and biochemical principles governing the production of these complex molecules. The combination of genomic analysis, gene manipulation, heterologous expression, and detailed chemical analysis has been instrumental in unraveling the intricate steps of the Fumagillin pathway. These same methodologies will undoubtedly be key to elucidating the biosynthesis of this compound and other novel natural products in the future, paving the way for their potential applications in medicine and biotechnology.

References

The Quest for Fumifungin's Primary Cellular Target: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumifungin, a novel antifungal antibiotic isolated from Aspergillus fumigatus, represents a potentially valuable addition to the limited arsenal (B13267) of antifungal agents. Structurally identified as a monounsaturated fatty acid, its precise mechanism of action and primary cellular target remain subjects of ongoing scientific investigation. This technical guide synthesizes the current, albeit limited, understanding of this compound and delves into the putative cellular targets and pathways commonly disrupted by antifungal fatty acids. We further outline the requisite experimental protocols to definitively identify and characterize its molecular target, providing a roadmap for future research and development in this area.

Introduction to this compound

This compound is a secondary metabolite produced by the fungus Aspergillus fumigatus.[1][2] Its discovery highlighted its potential as a novel antifungal agent. Chemically, it is characterized as a monounsaturated fatty acid, a class of molecules known to possess antimicrobial properties.[2][3] However, despite its isolation and structural elucidation, the specific biochemical pathway or cellular component that this compound primarily targets to exert its antifungal effect has not been definitively established in peer-reviewed literature.

Putative Cellular Targets and Mechanisms of Action for Antifungal Fatty Acids

Given that this compound is a fatty acid, its antifungal activity likely stems from mechanisms observed with other similar compounds. The primary modes of action for antifungal fatty acids generally fall into two categories: disruption of cellular membranes and inhibition of essential enzymes.[3][4]

Disruption of Fungal Cell Membrane Integrity

The fungal cell membrane, rich in ergosterol (B1671047), is a critical structure for maintaining cellular homeostasis and viability. Fatty acids can intercalate into the lipid bilayer, leading to a cascade of detrimental effects:

  • Increased Membrane Fluidity and Permeability: This disrupts the electrochemical gradients across the membrane, leading to leakage of essential ions and small molecules.

  • Inhibition of Membrane-Bound Enzymes: Alterations in the membrane environment can allosterically inhibit the function of integral membrane proteins crucial for transport and signaling.

  • Impairment of Ergosterol Function: Fatty acids may interfere with the proper functioning of ergosterol, a key component for fungal membrane rigidity and integrity.

Inhibition of Key Fungal Enzymes

Unsaturated fatty acids have been shown to inhibit various essential fungal enzymes.[3] Potential intracellular targets for this compound could include:

  • N-myristoyltransferase (NMT): This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to proteins (N-myristoylation). This modification is vital for protein targeting to membranes and for the function of numerous proteins involved in signal transduction and cell morphology. Inhibition of NMT can be lethal to fungi.[3]

  • Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. Some fatty acids have demonstrated the ability to inhibit fungal topoisomerases.[3]

  • Fatty Acid Biosynthesis Pathway: The compound MBX-7591 was found to inhibit the conversion of saturated to unsaturated fatty acids in Aspergillus fumigatus, highlighting the enzymes in this pathway, such as fatty acid desaturases, as potential antifungal targets.[5][6]

Experimental Protocols for Target Identification and Validation

To elucidate the primary cellular target of this compound, a systematic and multi-pronged experimental approach is necessary. The following protocols provide a framework for such an investigation.

Biochemical Assays to Identify Enzyme Inhibition

Objective: To determine if this compound directly inhibits the activity of candidate fungal enzymes.

Methodology:

  • Enzyme Purification: Recombinantly express and purify candidate fungal enzymes (e.g., N-myristoyltransferase, topoisomerase, fatty acid desaturase) from Aspergillus fumigatus or a heterologous expression system.

  • Enzyme Activity Assays:

    • N-myristoyltransferase Assay: Utilize a scintillation proximity assay (SPA) or a fluorescence-based assay to measure the incorporation of radiolabeled or fluorescently tagged myristoyl-CoA onto a peptide substrate.

    • Topoisomerase Assay: Employ a DNA relaxation assay where the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase is monitored by agarose (B213101) gel electrophoresis.

    • Fatty Acid Desaturase Assay: Use a gas chromatography-mass spectrometry (GC-MS) based assay to measure the conversion of a saturated fatty acid substrate to its unsaturated product.

  • Inhibition Kinetics: In the presence of varying concentrations of this compound, perform enzyme activity assays to determine the half-maximal inhibitory concentration (IC50). Further kinetic studies (e.g., Michaelis-Menten kinetics) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

Cell-Based Assays to Corroborate Mechanism of Action

Objective: To assess the physiological effects of this compound on fungal cells, providing clues to its mechanism of action.

Methodology:

  • Membrane Integrity Assays:

    • Propidium Iodide (PI) Staining: Treat fungal cells with this compound and stain with PI, a fluorescent dye that only enters cells with compromised membranes. Analyze by flow cytometry or fluorescence microscopy.

    • Leakage of Cellular Contents: Measure the release of intracellular components such as ATP (using a luminescence-based assay) or potassium ions (using atomic absorption spectroscopy) into the culture medium following this compound treatment.

  • Ergosterol Quantification: Extract sterols from this compound-treated and untreated fungal cells and quantify ergosterol levels using spectrophotometry or high-performance liquid chromatography (HPLC).

  • Metabolomic and Proteomic Profiling: Employ techniques like liquid chromatography-mass spectrometry (LC-MS) and 2D-gel electrophoresis followed by mass spectrometry to identify global changes in the metabolome and proteome of Aspergillus fumigatus in response to this compound treatment. This can reveal pathway-level perturbations and potential downstream effects of the primary target inhibition.

Genetic Approaches for Target Validation

Objective: To genetically validate the identified primary target.

Methodology:

  • Gene Overexpression: Construct a strain of Aspergillus fumigatus that overexpresses the putative target gene. If this strain exhibits increased resistance to this compound, it provides strong evidence that the overexpressed protein is the primary target.

  • Gene Deletion or Conditional Knockdown: Create a heterozygous deletion mutant or a conditional knockdown mutant (e.g., using a tetracycline-repressible promoter) of the putative target gene. Assess the hypersensitivity of these mutants to sub-lethal concentrations of this compound.

Data Presentation: A Framework for Quantitative Analysis

While specific quantitative data for this compound is not yet available, the following table structure should be used to summarize findings from the proposed experiments for clear comparison and analysis.

Parameter This compound Control Compound(s) Reference(s)
Enzyme Inhibition
IC50 vs. Af-NMT (µM)To be determinede.g., a known NMT inhibitor
IC50 vs. Af-Topoisomerase I (µM)To be determinede.g., Camptothecin
IC50 vs. Af-Fatty Acid Desaturase (µM)To be determinede.g., a known desaturase inhibitor
Cellular Activity
Minimum Inhibitory Concentration (MIC) vs. A. fumigatus (µg/mL)To be determinede.g., Amphotericin B
Membrane Permeabilization (EC50, µM)To be determinede.g., a membrane-disrupting peptide
Ergosterol Reduction (%) at MICTo be determinede.g., Fluconazole

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To guide the research process, the following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be affected by this compound.

Experimental_Workflow Experimental Workflow for this compound Target Identification cluster_0 Initial Screening & Hypothesis Generation cluster_1 In Vitro Target Validation cluster_2 Cell-Based Corroboration cluster_3 In Vivo & Genetic Validation A Isolate and Characterize this compound B Chemical Structure Elucidation (Monounsaturated Fatty Acid) A->B C Hypothesize Putative Targets (Membrane, NMT, Topo, FA Synthase) B->C D Biochemical Assays (Enzyme Inhibition) C->D Test Hypotheses F Cellular Assays (Membrane Integrity, Ergosterol Levels) C->F Test Hypotheses E Determine IC50 & Ki D->E H Genetic Manipulation (Overexpression/Deletion) E->H G Metabolomics/Proteomics F->G G->H I Confirm Target in Fungal Cells H->I J Validated Primary Cellular Target I->J Primary Target Identified

Caption: A logical workflow for the identification and validation of this compound's primary cellular target.

Putative_Signaling_Pathway Hypothetical Signaling Pathway Disrupted by this compound This compound This compound NMT N-myristoyltransferase This compound->NMT Inhibition Inhibition This compound->Inhibition Myristoylated_Proteins Myristoylated Signaling Proteins NMT->Myristoylated_Proteins Myristoylation Membrane_Targeting Membrane Targeting & Function Myristoylated_Proteins->Membrane_Targeting Cell_Signaling Cellular Signaling Cascades Membrane_Targeting->Cell_Signaling Fungal_Growth Fungal Growth & Viability Cell_Signaling->Fungal_Growth Inhibition->NMT

Caption: A potential mechanism of this compound via inhibition of N-myristoyltransferase.

Conclusion and Future Directions

The definitive identification of this compound's primary cellular target is a critical next step in its development as a potential therapeutic agent. While its classification as a fatty acid provides a strong foundation for hypothesizing its mechanism of action, rigorous experimental validation is paramount. The protocols and frameworks outlined in this guide offer a comprehensive strategy for researchers to unravel the precise molecular interactions of this compound, which will be instrumental in optimizing its antifungal activity, understanding potential resistance mechanisms, and paving the way for its clinical application. Future work should focus on executing these experimental plans to generate the much-needed quantitative data to populate the proposed tables and solidify our understanding of this promising antifungal compound.

References

Initial Toxicity and Safety Profile of Fumifungin: A Methodological and Conceptual Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available scientific literature, specific preclinical toxicity and safety data for the antifungal agent Fumifungin have not been publicly disclosed. This compound is identified as a novel antifungal antibiotic isolated from Aspergillus fumigatus[1][2]. Due to the absence of specific experimental results for this compound, this document provides a comprehensive framework for the initial toxicity and safety assessment of a novel antifungal agent derived from a fungal source, using established methodologies and regulatory expectations as a guide. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Toxicological Assessment of Novel Antifungal Agents

The development of a new antifungal agent like this compound, isolated from Aspergillus fumigatus, necessitates a thorough evaluation of its safety profile before it can be considered for clinical trials. The producing organism, A. fumigatus, is known to produce various secondary metabolites, some of which exhibit significant toxicity[3][4]. Therefore, a rigorous toxicological assessment is paramount. Preclinical safety evaluation aims to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for first-in-human studies.

General Toxicological Considerations for Aspergillus fumigatus Metabolites

Aspergillus fumigatus is a source of numerous secondary metabolites, and while some are beneficial, others, like gliotoxin (B1671588), are known for their toxic properties[4][5]. The genotoxicity of gliotoxin has been evaluated in various bacterial and mammalian cell systems[4][5]. Although this compound is a distinct compound, its origin warrants a careful investigation into its potential for cytotoxicity, genotoxicity, and other toxic effects.

Standard Preclinical Toxicity and Safety Evaluation Program

A typical preclinical safety program for a novel antifungal agent would include the following studies, designed to be compliant with international regulatory guidelines such as those from the FDA and ICH[6].

Acute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single high dose of a substance. These studies help in identifying the median lethal dose (LD50) and provide initial information on the potential target organs of toxicity.

Table 1: Example Data Presentation for Acute Oral Toxicity of a Hypothetical Antifungal Agent

SpeciesSexRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
MouseMaleOral (gavage)> 2000N/ALethargy, piloerection at doses ≥ 1000 mg/kg
MouseFemaleOral (gavage)> 2000N/ALethargy, piloerection at doses ≥ 1000 mg/kg
RatMaleOral (gavage)15001200 - 1800Sedation, ataxia, decreased respiratory rate
RatFemaleOral (gavage)17501450 - 2050Sedation, ataxia, decreased respiratory rate
  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

  • Dosing: A single animal is dosed at a step below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the reversal criteria are met.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Sub-chronic Toxicity Studies

Repeated-dose toxicity studies are conducted to evaluate the effects of the test substance administered daily over a period of 28 or 90 days. These studies help to identify the No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Example Data from a 28-Day Repeated-Dose Oral Toxicity Study of a Hypothetical Antifungal Agent in Rats

Dose Group (mg/kg/day)SexKey FindingsNOAEL (mg/kg/day)
0 (Vehicle Control)MaleNo treatment-related findings.-
0 (Vehicle Control)FemaleNo treatment-related findings.-
50MaleNo treatment-related findings.50
50FemaleNo treatment-related findings.50
150MaleMild elevation in liver enzymes (ALT, AST). Minimal centrilobular hypertrophy in the liver.50
150FemaleMild elevation in liver enzymes (ALT, AST).50
450MaleSignificant elevation in liver enzymes. Moderate centrilobular hypertrophy and single-cell necrosis in the liver.50
450FemaleSignificant elevation in liver enzymes. Mild centrilobular hypertrophy in the liver.50
  • Animal Model: Typically, two species are used, one rodent (e.g., rats) and one non-rodent (e.g., dogs).

  • Groups: At least three dose levels and a concurrent control group are used. Each group consists of an equal number of male and female animals.

  • Administration: The test substance is administered daily by the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • Endpoints:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examined prior to and at the end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination.

    • Urinalysis: Conducted at termination.

    • Organ Weights: Key organs are weighed at necropsy.

    • Histopathology: A comprehensive set of tissues from all animals is examined microscopically.

Genotoxicity Studies

A battery of in vitro and in vivo tests is conducted to assess the potential of a compound to induce genetic mutations or chromosomal damage.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the ability of a compound to induce structural chromosomal abnormalities in cultured mammalian cells.

  • In Vivo Micronucleus Test (OECD 474): This in vivo test in rodents evaluates chromosomal damage by detecting micronuclei in erythrocytes.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests assesses the cardiovascular, respiratory, and central nervous systems.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams illustrate a generic workflow for preclinical toxicity testing and a hypothetical signaling pathway that could be involved in drug-induced toxicity.

experimental_workflow cluster_preclinical Preclinical Toxicity Workflow discovery Compound Discovery (e.g., this compound) acute_tox Acute Toxicity Studies (e.g., LD50 in rodents) discovery->acute_tox genotoxicity Genotoxicity Battery (Ames, Micronucleus) discovery->genotoxicity safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) discovery->safety_pharm subchronic_tox Sub-chronic Toxicity (28-day/90-day studies) acute_tox->subchronic_tox report Integrated Safety Assessment Report acute_tox->report toxico Toxicokinetics subchronic_tox->toxico subchronic_tox->report genotoxicity->report safety_pharm->report toxico->report ind Investigational New Drug (IND) Application report->ind

Preclinical toxicity testing workflow.

signaling_pathway cluster_pathway Hypothetical Toxicity Pathway drug This compound receptor Cellular Target/ Receptor drug->receptor stress Oxidative Stress receptor->stress mapk MAPK Activation (p38, JNK) stress->mapk mitochondria Mitochondrial Dysfunction stress->mitochondria apoptosis Apoptosis mapk->apoptosis mitochondria->apoptosis toxicity Cellular Toxicity apoptosis->toxicity

Hypothetical drug-induced toxicity pathway.

Conclusion

While specific toxicity data for this compound is not yet available in the public domain, a well-established framework for the preclinical safety evaluation of new chemical entities provides a clear path forward. The comprehensive assessment of acute, sub-chronic, and genotoxic potential, alongside safety pharmacology studies, will be crucial in defining the safety profile of this compound and determining its potential for clinical development. Researchers and drug developers should adhere to established international guidelines to ensure a thorough and robust evaluation.

References

Methodological & Application

Application of Fumifungin in Fungal Cell Wall Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumifungin is an antifungal antibiotic produced by Aspergillus fumigatus.[1][2] Its structural similarity to sphingofungins suggests that its primary mechanism of action is the inhibition of sphingolipid biosynthesis, a critical pathway for fungal viability. Sphingolipids are essential components of the plasma membrane and are fundamentally linked to the integrity and proper functioning of the fungal cell wall. By disrupting sphingolipid synthesis, this compound serves as a valuable tool for investigating the complex interplay between membrane composition and cell wall stress responses.

This document provides detailed application notes and experimental protocols for utilizing this compound in fungal cell wall research. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its characterization and application, drawing parallels with other well-studied inhibitors of sphingolipid biosynthesis.

Mechanism of Action: Targeting Sphingolipid Biosynthesis to Induce Cell Wall Stress

This compound is believed to inhibit serine palmitoyltransferase, the initial and rate-limiting enzyme in the sphingolipid biosynthesis pathway.[3][4][5] This inhibition leads to a depletion of complex sphingolipids, which are crucial for the function of membrane microdomains (lipid rafts) that house proteins essential for cell wall synthesis and remodeling. The resulting membrane stress activates the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade that orchestrates a compensatory response to maintain cellular integrity. This response often involves an increase in chitin (B13524) synthesis.

Data Presentation: Illustrative Quantitative Data

The following tables provide a template for presenting quantitative data that can be generated through the experimental protocols outlined in this document. The values presented are hypothetical and serve as a guide for data representation.

Table 1: Antifungal Activity of this compound (Illustrative Data)

Fungal SpeciesStrainIC50 (µg/mL)MIC (µg/mL)
Saccharomyces cerevisiaeBY47410.52.0
Candida albicansSC53141.04.0
Aspergillus fumigatusAf2932.58.0
Cryptococcus neoformansH990.251.0
Fusarium solaniNRRL 22093>16>16

Table 2: Effect of this compound on Fungal Cell Wall Composition (Illustrative Data)

Fungal SpeciesTreatmentβ-(1,3)-Glucan (% dry weight)Chitin (% dry weight)Mannan (% dry weight)
S. cerevisiaeControl35 ± 32.0 ± 0.240 ± 4
This compound (0.5 µg/mL)33 ± 44.5 ± 0.538 ± 3
A. fumigatusControl40 ± 510 ± 125 ± 3
This compound (2.5 µg/mL)38 ± 418 ± 223 ± 2

*Indicates a statistically significant difference compared to the control.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol determines the lowest concentration of this compound that inhibits fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Fungal culture in logarithmic growth phase

  • RPMI-1640 medium (or other appropriate fungal growth medium)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Agar (B569324) plates (e.g., YPD or PDA)

Procedure:

  • Prepare a serial dilution of this compound in the 96-well plate using RPMI-1640 medium. The final concentration range should be sufficient to capture the MIC. Include a drug-free control.

  • Adjust the fungal cell suspension to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 cells/mL in RPMI-1640.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at the optimal temperature for the specific fungus (e.g., 30°C for S. cerevisiae, 37°C for A. fumigatus) for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth or a significant reduction in OD compared to the control.

  • To determine the MFC, take an aliquot from the wells with concentrations at and above the MIC and plate them on agar plates.

  • Incubate the agar plates until growth is visible in the control sample. The MFC is the lowest concentration of this compound that results in no colony formation.

Protocol 2: Analysis of Cell Wall Composition

This protocol outlines the quantification of major cell wall polysaccharides, β-glucan and chitin, following treatment with this compound.

Materials:

Procedure:

  • Grow the fungal culture in the presence and absence of a sub-inhibitory concentration of this compound.

  • Harvest the cells by centrifugation and wash them with distilled water.

  • Lyophilize the fungal pellets and record the dry weight.

  • For β-glucan quantification: a. Hydrolyze a known amount of dried cell wall material with 2 M H₂SO₄ at 100°C for 4 hours. b. Neutralize the hydrolysate with NaOH. c. Determine the glucose content using a glucose oxidase assay kit, with a glucose standard curve for quantification.

  • For chitin quantification (Elson-Morgan method): a. Hydrolyze a known amount of dried cell wall material with 6 M HCl at 100°C for 4 hours. b. Neutralize the hydrolysate. c. Add sodium nitrite, followed by ammonium sulfamate. d. Add MBTH and incubate at 100°C. e. Add FeCl₃ and measure the absorbance at 650 nm. f. Quantify the chitin content using a glucosamine standard curve.

Protocol 3: Cell Wall Integrity Pathway Activation Assay (Western Blot for Phosphorylated Mpk1/Slt2)

This protocol assesses the activation of the CWI pathway by detecting the phosphorylation of the terminal MAPK (Mpk1 in A. fumigatus, Slt2 in S. cerevisiae).

Materials:

  • Fungal culture

  • This compound

  • Protein extraction buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Mpk1/Slt2) and anti-Mpk1/Slt2 (total protein control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Grow fungal cultures to mid-log phase and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Harvest cells and rapidly freeze them in liquid nitrogen.

  • Extract total protein using a suitable extraction buffer.

  • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phosphorylated Mpk1/Slt2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Mpk1/Slt2 as a loading control.

Visualization of Pathways and Workflows

Fumifungin_Mechanism_of_Action This compound This compound spt Serine Palmitoyltransferase This compound->spt Inhibits sphingolipids Sphingolipid Biosynthesis membrane Plasma Membrane (Altered Composition) sphingolipids->membrane Depletion of sphingolipids cwi_sensors Cell Wall Stress Sensors (e.g., Wsc1, Mid2) membrane->cwi_sensors Induces Stress rho1 Rho1 cwi_sensors->rho1 Activates pkc1 Pkc1 rho1->pkc1 Activates mapk_cascade MAPK Cascade (Bck1-Mkk1/2-Mpk1) pkc1->mapk_cascade Activates transcription_factors Transcription Factors (e.g., Rlm1) mapk_cascade->transcription_factors Phosphorylates cell_wall_synthesis Compensatory Cell Wall Synthesis (Increased Chitin) transcription_factors->cell_wall_synthesis Upregulates

Caption: this compound's proposed mechanism of action and its impact on the Cell Wall Integrity pathway.

Experimental_Workflow_Cell_Wall_Analysis start Start: Fungal Culture treatment Treatment with this compound (Sub-inhibitory Concentration) start->treatment harvest Harvest and Lyophilize Cells treatment->harvest hydrolysis Acid Hydrolysis harvest->hydrolysis quant_glucan β-Glucan Quantification (Glucose Oxidase Assay) hydrolysis->quant_glucan quant_chitin Chitin Quantification (Elson-Morgan Method) hydrolysis->quant_chitin analysis Data Analysis and Comparison quant_glucan->analysis quant_chitin->analysis

Caption: Workflow for analyzing changes in fungal cell wall composition after this compound treatment.

References

Application Notes and Protocols for Studying Fungal Resistance Mechanisms Using Fumifungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumifungin, an antifungal antibiotic isolated from Aspergillus fumigatus, presents a valuable tool for investigating the mechanisms of fungal drug resistance.[1][2] The rise of antifungal resistance is a significant global health concern, necessitating the development of novel therapeutic strategies.[3][4][5] Understanding how fungi develop resistance to antifungal compounds is crucial for the discovery and development of more effective drugs.[6][7] These application notes provide a generalized framework for utilizing this compound to study fungal resistance mechanisms, drawing upon established methodologies in the field of medical mycology. The protocols outlined here are designed to be adaptable to various fungal species, including clinically relevant pathogens such as Candida albicans and Aspergillus fumigatus.

The primary mode of action for many antifungal drugs involves targeting essential cellular components, such as the cell wall or the cell membrane.[8][9][10] Fungi can develop resistance through various mechanisms, including modification of the drug target, increased drug efflux, and alterations in the cell wall composition that prevent the drug from reaching its target.[11][12] The experimental protocols described herein will enable researchers to determine the in vitro activity of this compound, select for and characterize resistant mutants, and investigate the underlying molecular mechanisms of resistance.

Materials and Reagents

  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture media (e.g., RPMI-1640 with L-glutamine and buffered with MOPS, Sabouraud Dextrose Agar/Broth)

  • Sterile, 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Inoculating loops and sterile spreaders

  • Incubator

  • Microscope

  • Reagents for cell wall analysis (e.g., chitinase (B1577495), β-1,3-glucanase)

  • Reagents for efflux pump assays (e.g., fluorescent substrates like rhodamine 6G)

  • Molecular biology reagents for gene expression analysis (e.g., RNA extraction kits, qPCR reagents)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain. The broth microdilution method is a standardized technique for this purpose.[13]

  • Inoculum Preparation:

    • Grow the fungal strain on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted this compound.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Selection of this compound-Resistant Mutants

This protocol describes a method for generating fungal mutants with reduced susceptibility to this compound through continuous exposure to the drug.

  • Initial Exposure:

    • Grow the parental fungal strain in Sabouraud Dextrose Broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

    • Incubate at 35°C with shaking for 48 hours.

  • Serial Passaging:

    • After incubation, transfer an aliquot of the culture to fresh broth containing a two-fold higher concentration of this compound.

    • Repeat this serial passaging every 48 hours, gradually increasing the this compound concentration.

  • Isolation of Resistant Clones:

    • Once the culture can grow at a significantly higher concentration of this compound (e.g., >8x the initial MIC), plate a dilution of the culture onto Sabouraud Dextrose Agar containing the selective concentration of this compound.

    • Isolate individual colonies and confirm their resistant phenotype by re-testing the MIC as described in Protocol 1.

Protocol 3: Characterization of Resistance Mechanisms

Fungal cell wall remodeling is a common mechanism of resistance to cell wall-active agents.[14][15][16]

  • Grow both the parental (susceptible) and the resistant fungal strains in the presence and absence of this compound.

  • Harvest the cells and wash them with sterile water.

  • Treat the cells with cell wall-degrading enzymes such as chitinase and β-1,3-glucanase.

  • Monitor cell lysis by measuring the release of intracellular contents (e.g., by reading absorbance at 260 nm) over time. A slower rate of lysis in the resistant strain may indicate a more robust cell wall.

Overexpression of efflux pumps is a well-documented mechanism of resistance to various antifungal drugs.[17][18]

  • Grow the parental and resistant strains to mid-log phase.

  • Harvest the cells, wash, and resuspend them in a buffer containing a fluorescent substrate of efflux pumps (e.g., rhodamine 6G).

  • Incubate the cells with the fluorescent substrate to allow for its uptake.

  • Wash the cells to remove the extracellular substrate and resuspend them in a buffer with and without an energy source (e.g., glucose).

  • Measure the fluorescence of the supernatant over time using a fluorometer. Increased fluorescence in the supernatant of the resistant strain in the presence of an energy source suggests enhanced efflux pump activity.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Fungal Strains.

Fungal StrainMIC (µg/mL)
Parental (Susceptible)1
Resistant Mutant 116
Resistant Mutant 232

Table 2: Cell Wall Integrity Assay - Time to 50% Lysis (minutes).

Fungal StrainNo this compoundWith this compound (0.5x MIC)
Parental (Susceptible)3020
Resistant Mutant 16055

Table 3: Efflux Pump Activity - Rhodamine 6G Efflux (Arbitrary Fluorescence Units/minute).

Fungal StrainEfflux Rate
Parental (Susceptible)10
Resistant Mutant 150

Visualization of Pathways and Workflows

Experimental_Workflow cluster_0 Susceptibility Testing cluster_1 Resistance Development cluster_2 Mechanism Investigation start Fungal Strain mic Determine MIC (Protocol 1) start->mic selection Select for Resistant Mutants (Protocol 2) mic->selection Parental Strain mic_resistant Confirm Resistant Phenotype selection->mic_resistant cell_wall Cell Wall Analysis (Protocol 3.1) mic_resistant->cell_wall efflux Efflux Pump Assay (Protocol 3.2) mic_resistant->efflux molecular Molecular Analysis (e.g., qPCR) mic_resistant->molecular

Signaling_Pathway This compound This compound cell_wall cell_wall This compound->cell_wall interacts with cell_membrane cell_membrane cell_wall->cell_membrane target target cell_membrane->target wall_remodeling wall_remodeling target->wall_remodeling induces efflux_pump efflux_pump target->efflux_pump induces target_mutation target_mutation target->target_mutation leads to wall_remodeling->this compound blocks efflux_pump->this compound expels target_mutation->this compound reduces binding

References

Application Note & Protocol: Efficacy Testing of Fumifungin in a Murine Model of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in preclinical antifungal drug evaluation.

Purpose: This document provides a detailed experimental framework for assessing the in vivo efficacy of Fumifungin, an antifungal antibiotic isolated from Aspergillus fumigatus[1], using a well-established murine model of disseminated candidiasis.

Introduction

Disseminated fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals.[2][3] The intravenous challenge model of Candida albicans infection in mice is a robust and reproducible procedure that effectively mimics disseminated candidiasis in humans, with the kidneys being the primary target organs.[3][4][5] This model is widely used to study host-pathogen interactions and to evaluate the therapeutic potential of novel antifungal compounds.[4][6]

This compound is an antibiotic with known antifungal properties.[1][7] This protocol outlines the necessary steps for a comprehensive preclinical evaluation of this compound, from initial in vitro susceptibility testing to in vivo efficacy assessment based on survival rates and fungal burden in target organs.

Principle of this compound's Mechanism of Action (Illustrative)

While the precise molecular target of this compound is not extensively detailed in recent literature, many antifungal agents function by disrupting the integrity of the fungal cell membrane.[8] A primary target is the synthesis of ergosterol (B1671047), the predominant sterol in fungal membranes.[8] The diagram below illustrates a common antifungal mechanism—the inhibition of the ergosterol biosynthesis pathway, which serves as a representative model for understanding how a compound like this compound might exert its effect.

Squalene Squalene Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Squalene->Enzyme multiple steps spline_proxy1 Squalene->spline_proxy1 Ergosterol Ergosterol Lanosterol->Ergosterol multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Azole Antifungals (e.g., Fluconazole) Inhibitor->Enzyme Enzyme->spline_proxy1 spline_proxy1->Lanosterol spline_proxy2

Caption: Illustrative diagram of ergosterol synthesis inhibition.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans using the broth microdilution method, adapted from CLSI guidelines.[9][10]

Materials:

  • Candida albicans strain (e.g., SC5314 or ATCC 90028)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-5 x 10⁶ cells/mL).

    • Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.[10]

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI medium in the 96-well plate to achieve the desired concentration range.

  • Assay:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the positive control, determined visually or spectrophotometrically.

Protocol 2: Murine Model of Disseminated Candidiasis

This protocol describes the establishment of a systemic C. albicans infection in mice via intravenous injection.[4][5]

Materials:

  • Male or female BALB/c mice, 4-6 weeks old, 20-22 grams.[11]

  • Candida albicans strain (same as in vitro testing).

  • Yeast Extract Peptone Dextrose (YPD) broth.

  • Sterile phosphate-buffered saline (PBS) or saline.

  • Hemocytometer.

  • Insulin syringes with 28-30 gauge needles.

Procedure:

  • Animal Acclimatization:

    • House mice in pathogen-free conditions for at least 7 days prior to infection, with access to sterile food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Inoculum Preparation:

    • Inoculate C. albicans into YPD broth and grow overnight at 30°C with shaking.[2][12]

    • Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.[13]

    • Count the yeast cells using a hemocytometer and dilute to the final desired concentration (e.g., 1 x 10⁶ cells/mL for an inoculum of 1 x 10⁵ cells/mouse in 0.1 mL).[12]

    • Confirm inoculum viability and concentration by plating serial dilutions on SDA.[14]

  • Infection:

    • Warm mice gently under a heat lamp to dilate tail veins.

    • Inject 0.1 mL of the fungal inoculum intravenously (i.v.) via the lateral tail vein.

    • Return mice to their cages and monitor for clinical signs of illness (weight loss, lethargy, ruffled fur).

Protocol 3: this compound Efficacy Assessment

This protocol details the treatment regimen and the evaluation of two primary endpoints: survival and organ fungal burden.[15]

Materials:

  • Infected mice from Protocol 2.

  • This compound formulated in a sterile, biocompatible vehicle (e.g., 5% DMSO in saline).

  • Sterile dissection tools.

  • Stomacher or tissue homogenizer.

  • SDA plates.

Procedure:

  • Treatment Groups:

    • Divide infected mice into groups (n=10-20 per group for statistical power).[16]

    • Group 1: Vehicle Control (receives vehicle only).

    • Group 2: this compound (e.g., X mg/kg).

    • Group 3: this compound (e.g., Y mg/kg).

    • Group 4: Positive Control (e.g., Fluconazole at 20 mg/kg).[16]

  • Drug Administration:

    • Initiate treatment 2-24 hours post-infection.[12][13]

    • Administer this compound and controls via a defined route (e.g., intraperitoneal injection or oral gavage) once or twice daily for 7 consecutive days.[16][17]

  • Endpoint 1: Survival Study:

    • Monitor mice daily for up to 21-28 days post-infection.

    • Record mortality daily.

    • Humanely euthanize animals that become moribund (e.g., >20% weight loss, immobility).[13]

  • Endpoint 2: Fungal Burden Analysis:

    • In a separate cohort of mice, terminate the experiment at a fixed time point (e.g., Day 8, which is 24 hours after the last treatment dose).[16][18]

    • Aseptically harvest kidneys (and other organs like brain or spleen if desired).[17][19]

    • Weigh each organ.

    • Homogenize the tissue in a fixed volume of sterile PBS.

    • Prepare serial 10-fold dilutions of the homogenate and plate 100 µL onto SDA plates.

    • Incubate plates at 37°C for 24-48 hours and count the colonies.

    • Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.[20]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Susceptibility of C. albicans to this compound

Compound Test Strain MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
This compound C. albicans SC5314

| Fluconazole | C. albicans SC5314 | | |

Table 2: Survival Analysis of Mice with Disseminated Candidiasis

Treatment Group (Dose) N Median Survival Time (Days) % Survival at Day 21 P-value vs. Vehicle
Vehicle Control 20 -
This compound (X mg/kg) 20
This compound (Y mg/kg) 20

| Fluconazole (20 mg/kg) | 20 | | | |

Table 3: Fungal Burden in Kidneys at Day 8 Post-Infection

Treatment Group (Dose) N Mean Log₁₀ CFU/g Kidney (± SD) P-value vs. Vehicle
Vehicle Control 10 -
This compound (X mg/kg) 10
This compound (Y mg/kg) 10

| Fluconazole (20 mg/kg) | 10 | | |

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to final data analysis.

cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation p1 Propagate & Prepare C. albicans Inoculum iv1 Infect Mice via IV Injection (Protocol 2) p1->iv1 p2 Acclimatize Mice (≥ 7 days) p2->iv1 p3 In Vitro MIC Assay (Protocol 1) iv3 Administer Treatment (this compound, Controls) for 7 Days p3->iv3 informs dosage iv2 Randomize into Treatment Groups iv1->iv2 iv2->iv3 a1 Survival Cohort: Monitor Daily for 21-28 Days iv3->a1 a2 Fungal Burden Cohort: Euthanize at Day 8 iv3->a2 d1 Survival Analysis (Kaplan-Meier) a1->d1 a3 Harvest Kidneys, Homogenize & Plate a2->a3 a4 Calculate CFU/g Tissue a3->a4 d2 Statistical Analysis of Fungal Burden a4->d2

Caption: Workflow for testing this compound in a murine infection model.

References

Application Notes and Protocols for High-Throughput Screening of Fumifungin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of analogs of Fumifungin, an antifungal antibiotic produced by Aspergillus fumigatus.[1][2] Given that the precise molecular target and mechanism of action of this compound are not yet fully elucidated, this document focuses on robust, mechanism-agnostic (phenotypic) screening strategies to identify novel and potent this compound analogs with antifungal activity.

Introduction to this compound and Analog Screening

This compound is a natural product with recognized antifungal properties. The development of analogs aims to improve its efficacy, broaden its spectrum of activity, and enhance its pharmacokinetic and safety profiles. High-throughput screening is an essential methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds. The assays detailed below are designed to be adaptable for screening against various fungal pathogens and can be implemented in a high-throughput format.

Application Note 1: Cell-Based Fungal Growth Inhibition HTS Assay

A primary and direct method for identifying effective antifungal compounds is to measure the inhibition of fungal growth. This cell-based assay is a foundational HTS method that quantifies the ability of this compound analogs to suppress the proliferation of a target fungal pathogen. The most common readouts for this assay are optical density (OD) and the use of cell viability indicators.

A reduction in the growth signal in the presence of a test compound, compared to untreated controls, indicates potential antifungal activity. Key parameters for a successful assay include the selection of a clinically relevant fungal strain, optimization of growth medium and incubation conditions, and a validated readout method that provides a robust statistical separation between positive and negative controls.

Experimental Protocol 1: Fungal Growth Inhibition Assay using Resazurin (B115843)

This protocol describes a common method for HTS of antifungal compounds by measuring the inhibition of fungal growth in a 384-well plate format using the viability dye resazurin.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • This compound analog library dissolved in DMSO

  • Positive control (e.g., Amphotericin B, Voriconazole)

  • Negative control (DMSO vehicle)

  • Sterile 384-well clear, flat-bottom microtiter plates

  • Resazurin sodium salt solution (e.g., 0.02% in PBS)

  • Automated liquid handler or multichannel pipette

  • Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

  • Plate shaker

  • Humidified incubator

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound analog from the library into the wells of a 384-well plate. Also, dispense the positive and negative controls into their designated wells.

  • Fungal Inoculum Preparation: Prepare a standardized fungal spore or cell suspension in the growth medium at a predetermined concentration (e.g., 1-5 x 10^5 cells/mL).

  • Inoculation: Add 50 µL of the fungal inoculum to each well of the compound-containing plates.

  • Incubation: Seal the plates and incubate at an optimal temperature (e.g., 35°C) for a duration that allows for sufficient growth in the negative control wells (typically 24-48 hours). Place the plates on a shaker to ensure uniform growth.

  • Resazurin Addition: After the incubation period, add 5 µL of the resazurin solution to each well.

  • Second Incubation: Incubate the plates for an additional 2-4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by metabolically active cells.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)]

  • Hit Identification: Compounds that exhibit an inhibition level above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further validation.

Data Presentation: Fungal Growth Inhibition

Quantitative data from the primary screen should be summarized for clear comparison.

This compound Analog IDConcentration (µM)% Inhibition (C. albicans)% Inhibition (A. fumigatus)Z'-factor
FF-A0011095.288.70.85
FF-A0021012.525.30.85
FF-A0031078.965.10.85
FF-A004105.615.80.85
Positive Control599.899.50.85
Negative Control-0.20.50.85

This table presents hypothetical data for illustrative purposes.

Application Note 2: Cell Lysis HTS Assay

To identify this compound analogs that may act by disrupting fungal cell integrity, a cell lysis assay can be employed. This type of assay detects the release of cytosolic components into the growth medium, which is a hallmark of cell membrane or cell wall damage. A common approach is to measure the activity of an enzyme that is normally intracellular, such as adenylate kinase (AK).

This assay is particularly useful as it is not dependent on changes in biomass or metabolism to detect antifungal activity. It provides a distinct advantage in identifying molecules with specific mechanisms of action related to cell integrity.

Experimental Protocol 2: Adenylate Kinase Release Assay

This protocol outlines an HTS assay to detect fungal cell lysis by measuring the release of adenylate kinase.

Materials:

  • Fungal strain

  • Growth medium

  • This compound analog library in DMSO

  • Positive control (e.g., a known lytic agent)

  • Negative control (DMSO vehicle)

  • 384-well white, solid-bottom microtiter plates

  • Adenylate Kinase Detection Assay Kit (commercially available)

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense 100 nL of each this compound analog and controls into the wells of a 384-well plate.

  • Inoculum Preparation: Prepare a standardized fungal cell suspension in the growth medium.

  • Inoculation: Add 50 µL of the fungal inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature for a predetermined time (e.g., 4-24 hours). The incubation time should be optimized to allow for compound action without excessive cell death in the negative controls.

  • Assay Reagent Addition: Following the manufacturer's instructions for the AK detection kit, add the assay reagent to each well. This reagent typically contains ADP and a luciferase/luciferin system that produces light in the presence of ATP generated from ADP by the released AK.

  • Luminescence Reading: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: An increase in the luminescence signal compared to the negative control indicates cell lysis. Calculate the fold increase in signal for each compound.

  • Hit Identification: Compounds that produce a signal above a certain threshold (e.g., >3-fold increase over the negative control) are considered hits.

Data Presentation: Cell Lysis

This compound Analog IDConcentration (µM)Fold Increase in LuminescenceZ'-factor
FF-B001105.80.79
FF-B002101.20.79
FF-B003108.30.79
FF-B004100.90.79
Positive Control2010.50.79
Negative Control-1.00.79

This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay 10,000s of compounds Initial Hits Initial Hits HTS Assay->Initial Hits ~1-5% hit rate Dose-Response Dose-Response Initial Hits->Dose-Response Confirms activity Secondary Assays Secondary Assays Dose-Response->Secondary Assays Filters out false positives SAR Studies SAR Studies Secondary Assays->SAR Studies Identifies potent analogs Lead Candidates Lead Candidates SAR Studies->Lead Candidates

Caption: A generalized workflow for high-throughput screening in antifungal drug discovery.

Growth_Inhibition_Assay cluster_0 No Inhibition (Negative Control) cluster_1 Inhibition (Active Analog) Fungal Cells Fungal Cells Metabolically Active Metabolically Active Fungal Cells->Metabolically Active Resazurin (Blue) Resazurin (Blue) Resazurin (Blue)->Metabolically Active Resorufin (Pink, Fluorescent) Resorufin (Pink, Fluorescent) Metabolically Active->Resorufin (Pink, Fluorescent) Reduces Inhibited Fungal Cells Inhibited Fungal Cells No Metabolic Activity No Metabolic Activity Inhibited Fungal Cells->No Metabolic Activity Resazurin (Blue) Resazurin (Blue) Resazurin (Blue) ->No Metabolic Activity No Fluorescence No Fluorescence No Metabolic Activity->No Fluorescence

Caption: Principle of the resazurin-based fungal growth inhibition assay.

Cell_Lysis_Assay cluster_0 Intact Fungal Cell cluster_1 Lysed Fungal Cell (Active Analog) Intact Cell Fungal Cell (Adenylate Kinase inside) No Signal No Signal Intact Cell->No Signal Lysed Cell Lysed Cell AK Released AK Lysed Cell->AK Luciferase Luciferase AK->Luciferase ATP generation Light Light Signal Luciferase->Light

Caption: Principle of the adenylate kinase release assay for cell lysis.

References

Application Notes and Protocols: Assessing the Impact of Fumifungin on Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fumifungin, an antifungal antibiotic produced by Aspergillus fumigatus, has demonstrated activity against a variety of fungal species, including Candida albicans and Aspergillus niger[1][][3]. Fungal biofilms, structured communities of cells embedded in a self-produced extracellular matrix, are notoriously resistant to conventional antifungal therapies and contribute significantly to persistent infections. This document provides detailed protocols for assessing the potential of this compound to inhibit the formation of fungal biofilms and disrupt established biofilms. The methodologies described herein are essential for the preclinical evaluation of this compound as a potential anti-biofilm therapeutic agent.

Key Experimental Approaches

The assessment of this compound's impact on biofilm formation can be broadly categorized into two main areas:

  • Inhibition of Biofilm Formation: Evaluating the ability of this compound to prevent the initial stages of biofilm development, including adherence and proliferation.

  • Disruption of Pre-formed Biofilms: Determining the efficacy of this compound in eradicating or reducing mature, established biofilms.

Several quantitative and qualitative methods are employed to measure these effects. The most common techniques include quantifying biofilm biomass, assessing the metabolic activity of the biofilm-embedded cells, and visualizing the biofilm structure.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is crucial for the comparative analysis of this compound's efficacy. The following tables provide templates for organizing experimental results.

Table 1: Inhibition of Biofilm Formation by this compound

This compound Concentration (µg/mL)Mean Absorbance (OD570) ± SD (Crystal Violet Assay)% Biofilm InhibitionMean Metabolic Activity (OD490) ± SD (XTT Assay)% Viability Reduction
0 (Control)00
0.5
1
2
4
8
16
MIC Control

SD: Standard Deviation; MIC: Minimum Inhibitory Concentration of planktonic cells.

Table 2: Disruption of Pre-formed Biofilms by this compound

This compound Concentration (µg/mL)Mean Absorbance (OD570) ± SD (Crystal Violet Assay)% Biofilm DisruptionMean Metabolic Activity (OD490) ± SD (XTT Assay)% Viability Reduction
0 (Control)00
8
16
32
64
128
256
Positive Control

Positive Control: A known biofilm-disrupting agent.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and underlying biological pathways can aid in understanding the assessment strategy and the potential mechanism of action of this compound.

experimental_workflow_inhibition Workflow for Assessing Inhibition of Biofilm Formation cluster_prep Preparation cluster_incubation Incubation cluster_assessment Assessment start Prepare fungal inoculum inoculate Inoculate microtiter plate with fungal suspension and this compound start->inoculate This compound Prepare serial dilutions of this compound This compound->inoculate incubate Incubate for 24-48 hours inoculate->incubate wash Wash to remove planktonic cells incubate->wash quantify Quantify biofilm biomass (Crystal Violet Assay) wash->quantify viability Assess cell viability (XTT Assay) wash->viability

Caption: Workflow for assessing this compound's ability to inhibit biofilm formation.

experimental_workflow_disruption Workflow for Assessing Disruption of Pre-formed Biofilms cluster_formation Biofilm Formation cluster_treatment Treatment cluster_assessment Assessment start Inoculate microtiter plate with fungal suspension incubate_initial Incubate for 24 hours to form mature biofilm start->incubate_initial wash_planktonic Wash to remove planktonic cells incubate_initial->wash_planktonic add_this compound Add this compound at various concentrations wash_planktonic->add_this compound incubate_treatment Incubate for another 24 hours add_this compound->incubate_treatment wash_final Wash to remove this compound incubate_treatment->wash_final quantify Quantify remaining biofilm (Crystal Violet Assay) wash_final->quantify viability Assess viability of remaining cells (XTT Assay) wash_final->viability

Caption: Workflow for assessing this compound's ability to disrupt pre-formed biofilms.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for Biofilm Formation and this compound Target cluster_signal Environmental Cues cluster_pathway Intracellular Signaling Cascade cluster_response Biofilm Formation qs Quorum Sensing Molecules receptor Surface Receptor qs->receptor surface Surface Contact surface->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade tf Transcription Factor Activation kinase_cascade->tf adhesion Adhesion Gene Expression tf->adhesion ecm ECM Production tf->ecm morphogenesis Hyphal Formation tf->morphogenesis This compound This compound This compound->kinase_cascade Inhibition

Caption: Hypothetical pathway of biofilm formation and a potential target for this compound.

Detailed Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This assay is a simple and widely used method for quantifying the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure for Inhibition Assay:

  • Prepare a fungal inoculum suspension to a concentration of 1-5 x 105 cells/mL in the appropriate growth medium.

  • Add 100 µL of the fungal suspension to each well of the 96-well plate.

  • Add 100 µL of this compound dilutions (in the same medium) to the wells to achieve the desired final concentrations. Include a drug-free control.

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Carefully aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Air dry the plate for 15 minutes.

  • Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Read the absorbance at 570 nm using a microplate reader.

Procedure for Disruption Assay:

  • Add 200 µL of the fungal suspension to each well and incubate for 24 hours to allow for biofilm formation.

  • Wash the wells twice with PBS to remove planktonic cells.

  • Add 200 µL of fresh medium containing various concentrations of this compound to the wells.

  • Incubate for an additional 24 hours.

  • Proceed with steps 5-10 of the inhibition assay protocol.

Protocol 2: XTT Assay for Biofilm Metabolic Activity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.

Materials:

  • Biofilms grown in 96-well plates (as per Protocol 1)

  • XTT solution (1 mg/mL in PBS)

  • Menadione (B1676200) solution (10 mM in acetone)

  • PBS

  • Microplate reader

Procedure:

  • Prepare biofilms with or without this compound treatment as described in Protocol 1.

  • After the final incubation period, wash the biofilms twice with 200 µL of sterile PBS.

  • Prepare the XTT-menadione solution by mixing 100 parts XTT solution with 1 part menadione solution.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-4 hours.

  • After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate.

  • Read the absorbance at 490 nm using a microplate reader.

Protocol 3: Colony Forming Unit (CFU) Counting for Viable Cell Enumeration

This method directly quantifies the number of viable cells within a biofilm.

Materials:

  • Biofilms grown on suitable surfaces (e.g., polystyrene, silicone discs)

  • PBS

  • Sterile scraper or sonicator

  • Agar (B569324) plates (e.g., Sabouraud Dextrose Agar)

  • Incubator

Procedure:

  • Grow and treat biofilms with this compound as previously described.

  • Wash the biofilms twice with sterile PBS.

  • Physically disrupt the biofilm by scraping the surface or by sonication in a known volume of PBS.

  • Perform serial dilutions of the resulting cell suspension in sterile PBS.

  • Plate 100 µL of each dilution onto agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colonies on the plates and calculate the CFU/mL for the original biofilm suspension.

Protocol 4: Microscopic Visualization of Biofilm Structure

Microscopy provides a qualitative assessment of the biofilm architecture and the effects of this compound on its structure.

Techniques:

  • Confocal Laser Scanning Microscopy (CLSM): This technique allows for the three-dimensional visualization of the biofilm. Fluorescent stains can be used to differentiate between live and dead cells (e.g., FUN-1) or to stain specific components of the extracellular matrix (e.g., Calcofluor White for chitin).

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the biofilm surface topography, revealing details of the hyphal network and extracellular matrix.

General Procedure (for CLSM):

  • Grow biofilms on optically clear surfaces (e.g., glass-bottom dishes) with and without this compound treatment.

  • Wash the biofilms with PBS.

  • Stain the biofilms with appropriate fluorescent dyes according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal microscope, acquiring images at different z-stacks to reconstruct a 3D image.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the anti-biofilm activity of this compound. A multi-faceted approach, combining biomass quantification, viability assessment, and microscopic visualization, is recommended for a thorough characterization of its effects. The resulting data will be critical in determining the therapeutic potential of this compound for the treatment of biofilm-associated fungal infections.

References

Troubleshooting & Optimization

troubleshooting low yields in Fumifungin fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Fumifungin fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is an antifungal antibiotic belonging to the sphingofungin family of polyketide-derived compounds.[1][2] It is a secondary metabolite produced by the filamentous fungus Aspergillus fumigatus.[2]

Q2: What are the primary factors influencing the yield of this compound in fermentation?

A2: The yield of this compound, like many secondary metabolites from Aspergillus fumigatus, is critically influenced by a combination of nutritional and environmental factors. Key parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[3] Inconsistent inoculum quality can also lead to significant variability in yield between batches.

Q3: My Aspergillus fumigatus culture shows good biomass growth, but the this compound yield is low. What could be the issue?

A3: High biomass does not always correlate with high production of secondary metabolites. This phenomenon can occur if the fermentation conditions favor vegetative growth over the induction of the this compound biosynthetic gene cluster. Often, secondary metabolism is triggered by nutrient limitation or other stress factors. It is also possible that the pH of the medium has shifted to a range that is suboptimal for this compound biosynthesis, even if it supports mycelial growth.

Q4: At what stage of fungal growth is this compound typically produced?

A4: The production of secondary metabolites like this compound in filamentous fungi usually occurs during the stationary phase of growth. This phase begins after the rapid exponential growth phase when a key nutrient in the medium may become limited. Harvesting the culture too early or too late can result in lower yields.

Troubleshooting Guide for Low this compound Yields

This guide addresses specific problems that can lead to low this compound yields in a question-and-answer format. A systematic workflow for troubleshooting is presented below.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Yield start Low this compound Yield Detected check_growth Assess Biomass Growth (e.g., Dry Cell Weight) start->check_growth poor_growth Poor or No Growth check_growth->poor_growth Poor good_growth Good Biomass Growth check_growth->good_growth Good check_inoculum Verify Inoculum Quality (Viability, Spore Count) poor_growth->check_inoculum check_media Review Media Composition (Nutrient Sources, Concentrations) check_inoculum->check_media Inoculum OK check_phys_params Check Physical Parameters (Temp, Initial pH) check_media->check_phys_params Media OK optimize_growth Optimize Growth Conditions check_phys_params->optimize_growth Parameters OK check_ph_drift Monitor pH Throughout Fermentation good_growth->check_ph_drift check_aeration Evaluate Aeration & Agitation (Dissolved Oxygen) check_ph_drift->check_aeration pH Stable / Controlled check_precursors Assess Precursor Availability (e.g., Malonyl-CoA) check_aeration->check_precursors Aeration Adequate optimize_production Optimize Production Parameters check_precursors->optimize_production Precursors Available

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Problem 1: Inconsistent this compound yields between different fermentation batches.

  • Possible Cause: Variability in the quality of the inoculum (spore suspension or mycelial culture). The age, concentration, and viability of the initial inoculum are crucial for reproducible fermentations.

  • Solution: Standardize your inoculum preparation. Always use a fresh culture of a consistent age. For spore-based inoculations, quantify the spore concentration using a hemocytometer and use the same spore density for each experiment.

Problem 2: The pH of the culture medium drifts significantly during fermentation, and yields are low.

  • Possible Cause: Fungal metabolism, particularly the uptake of nitrogen sources and the secretion of organic acids, can cause substantial shifts in the medium's pH.[3] The optimal pH for growth may differ from the optimal pH for this compound production.

  • Solution: Use a well-buffered fermentation medium. For larger-scale fermentations in a bioreactor, implement a pH control system with automated addition of acid or base to maintain the pH within the optimal range for this compound production. For shake flask experiments, periodic offline measurement and adjustment can be beneficial.

Problem 3: My culture forms dense pellets, and this compound production is minimal.

  • Possible Cause: Dense mycelial pellets can lead to mass transfer limitations, especially for oxygen, into the center of the pellet. This can create anaerobic cores where cells are not actively producing secondary metabolites.

  • Solution: Modify the agitation speed to control pellet size; higher speeds can break up pellets, but excessive shear stress can also damage the mycelia. The addition of microparticles (e.g., talc) to the medium before inoculation can sometimes promote more dispersed mycelial growth.

Problem 4: Low yields despite apparently optimal growth conditions.

  • Possible Cause: The carbon-to-nitrogen (C:N) ratio may be imbalanced, or the specific carbon or nitrogen source may be repressing secondary metabolism. For example, readily metabolized sugars can sometimes suppress the expression of biosynthetic gene clusters.

  • Solution: Experiment with different carbon and nitrogen sources. Complex carbohydrates and slower-release nitrogen sources can sometimes enhance secondary metabolite production. Systematically vary the C:N ratio to find the optimal balance for this compound biosynthesis.

Data on Fermentation Parameters

The following tables provide illustrative data based on studies of secondary metabolite production in Aspergillus species. Researchers should determine the optimal parameters for their specific strain and fermentation setup.

Table 1: Illustrative Effect of Initial Medium pH on Aspergillus Growth and Secondary Metabolite Yield

Initial pHRelative Biomass (%)Relative Secondary Metabolite Yield (%)Observations
4.06540Acidic conditions may inhibit key biosynthetic enzymes.
5.08575Favorable for both growth and production.
6.0100100Often optimal for vegetative growth.[4][5]
7.09080Neutral pH is generally well-tolerated.
8.06050Alkaline conditions can reduce nutrient availability and stress the fungus.

Note: Data is generalized from studies on Aspergillus cristatus and may vary for this compound production in A. fumigatus.[4][5]

Table 2: Illustrative Effect of Temperature on Aspergillus fumigatus Growth and Secondary Metabolite Yield

Temperature (°C)Relative Biomass (%)Relative Secondary Metabolite Yield (%)Observations
257060Sub-optimal for growth, may alter metabolite profile.[6][7]
3090100Often optimal for the production of many secondary metabolites.[8]
3710085Optimal for vegetative growth of A. fumigatus, but can sometimes reduce the yield of specific secondary metabolites.[6][7]
425030High-temperature stress can significantly inhibit secondary metabolism.

Note: Data is generalized from studies on gliotoxin (B1671588) production in A. fumigatus and may vary for this compound.[6][7]

Key Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture

Objective: To extract this compound from the fermentation broth for quantification.

Methodology:

  • Separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • To the culture filtrate, add an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297).

  • Mix vigorously in a separatory funnel for 5-10 minutes to partition the this compound into the organic phase.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) phase.

  • Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate to maximize recovery.

  • Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator under reduced pressure.

  • Re-dissolve the dried extract in a known and precise volume of methanol (B129727) or a suitable solvent for HPLC analysis.

  • Filter the re-dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 2: Quantification of this compound using HPLC

Objective: To quantify the concentration of this compound in the extracted sample.

Methodology:

  • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for separating polyketides.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Linear gradient from 95% to 5% B

    • 31-35 min: Hold at 5% B to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., 210-230 nm, as it lacks a strong chromophore). A DAD can be used to scan a range of wavelengths.

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.

Biosynthetic Pathway and Regulation

This compound is structurally and biosynthetically related to the sphingofungins. The biosynthesis starts with a polyketide synthase (PKS) that creates a fatty acid-like backbone, which is then further modified by a series of enzymes including aminotransferases, reductases, and oxygenases.

Sphingofungin_Pathway Simplified Biosynthetic Pathway of Sphingofungin/Fumifungin precursors C18 Polyketide + Aminomalonate intermediate1 Initial Condensation Product precursors->intermediate1 PKS, Aminotransferase intermediate2 Reduced Intermediate intermediate1->intermediate2 Ketoreductase intermediate3 Hydroxylated Backbone intermediate2->intermediate3 Hydroxylation This compound This compound / Sphingofungin intermediate3->this compound Further Modifications (e.g., Acetylation) pks PKS (SphB) at Aminotransferase (SphA) kr 3-Ketoreductase (SphF) mo Monooxygenases (SphH, SphC)

Caption: Simplified pathway for Sphingofungin biosynthesis in A. fumigatus.

References

Technical Support Center: Methods to Reduce Off-Target Effects of Fumifungin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the off-target effects of Fumifungin, a novel antifungal agent. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] For a novel agent like this compound, whose full spectrum of biological activity is still under investigation, proactive characterization of off-target effects is a critical step in preclinical development.

Q2: What is the hypothesized primary target of this compound and its potential for off-target activity?

While the precise mechanism of this compound is an active area of research, it is hypothesized to inhibit Fungal Ergosterol Biosynthesis , a critical pathway for fungal cell membrane integrity. A potential enzyme in this pathway is Sterol C-24 methyltransferase . However, human cells have orthologous enzymes in cholesterol biosynthesis, which could be potential off-targets, leading to cytotoxicity in mammalian cell-based assays.

Q3: What are the initial signs that observed cellular effects of this compound might be off-target?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same proposed pathway produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with this compound treatment does not match the phenotype of a genetic knockout or knockdown (e.g., using CRISPR or siRNA) of the intended target.[2]

  • Unusually high cytotoxicity: this compound exhibits significant toxicity to mammalian cells at concentrations required to see an antifungal effect.

  • Phenotype mismatch in mutant strains: Fungal strains with mutations in the intended target that confer resistance to other inhibitors are still sensitive to this compound.[3][4][5]

Q4: What are the general strategies to minimize this compound's off-target effects?

Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[1][2]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors for the same target, as well as genetic approaches.[1]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm engagement at specific concentrations.[1][2]

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
High cytotoxicity in mammalian cells at effective antifungal concentrations. This compound may be inhibiting a human ortholog of its fungal target or another essential host cell protein.1. Perform a dose-response curve to determine the IC50 in both fungal and mammalian cells to calculate a selectivity index. 2. Use a lower concentration of this compound in combination with another antifungal agent. 3. If a human off-target is suspected, use a cell line with that target knocked out or knocked down to see if toxicity is reduced.
This compound's phenotype does not match the target's knockout/knockdown phenotype. The observed phenotype is likely due to an off-target effect.1. Use a structurally similar but inactive analog of this compound as a negative control to rule out effects from the chemical scaffold.[2] 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound engages the intended target in your cells.[2] 3. Conduct a proteome-wide thermal shift assay or affinity chromatography to identify unexpected binding partners.[6]
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary between cell lines.1. Confirm target expression levels in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well.[2]
Development of resistance to this compound does not map to the proposed target gene. This compound may have an alternative mechanism of action or the resistance is mediated by drug efflux pumps.1. Sequence the genomes of resistant strains to identify mutations in other potential target genes. 2. Test for overexpression of ATP-binding cassette (ABC) transporters. 3. Co-administer this compound with known efflux pump inhibitors.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to compare the on- and off-target activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetOrganismIC50 (nM)
Sterol C-24 methyltransferase (ERG6)Aspergillus fumigatus50
7-dehydrocholesterol reductase (DHCR7)Homo sapiens1,500
Tyrosine Kinase SRCHomo sapiens> 10,000
Tyrosine Kinase ABLHomo sapiens> 10,000

Table 2: Cellular Activity of this compound

Cell LineAssayEC50 (nM)
Aspergillus fumigatus (wild-type)Fungal Growth Inhibition100
A. fumigatus (ERG6 knockout)Fungal Growth Inhibition> 20,000
Human HEK293Cytotoxicity (MTT Assay)2,500
Human HepG2Cytotoxicity (MTT Assay)3,000

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to its intended target (e.g., ERG6) in intact cells.[2]

Methodology:

  • Cell Culture: Grow Aspergillus fumigatus to mid-log phase.

  • Inhibitor Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x EC50) for 1 hour.

  • Heating: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (ERG6) remaining in the soluble fraction using Western blot.[1]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases to identify potential off-targets.[2]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP. This is typically performed by a specialized contract research organization (CRO).

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plates at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition for each kinase at each this compound concentration and determine the IC50 values for any kinases that show significant inhibition.

Visualizations

Fumifungin_Pathway Squalene Squalene ERG1 Squalene epoxidase Squalene->ERG1 Lanosterol Lanosterol ERG11 14-alpha demethylase Lanosterol->ERG11 Zymosterol Zymosterol ERG24 C-14 reductase Zymosterol->ERG24 Fecosterol Fecosterol ERG6 Sterol C-24 methyltransferase Fecosterol->ERG6 Episterol Episterol ERG5 C-22 desaturase Episterol->ERG5 Ergosterol Ergosterol (Fungal Cell Membrane) ERG1->Lanosterol ERG7 Lanosterol synthase ERG11->Zymosterol ERG24->Fecosterol ERG6->Episterol ERG5->Ergosterol This compound This compound This compound->ERG6 Inhibition Troubleshooting_Workflow Start Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse GeneticKO Compare with Target Knockout (KO) DoseResponse->GeneticKO Match Phenotypes Match? GeneticKO->Match OnTarget High Confidence On-Target Effect Match->OnTarget  Yes OffTarget Potential Off-Target Effect Match->OffTarget No   Orthogonal Use Orthogonal Inhibitor & Negative Control OffTarget->Orthogonal CETSA Perform CETSA to Confirm Target Engagement Orthogonal->CETSA Profiling Conduct Proteome-wide Profiling CETSA->Profiling Validation_Logic cluster_pharm cluster_gen cluster_bio Phenotype This compound-induced Phenotype Pharmacology Pharmacological Validation Phenotype->Pharmacology Genetics Genetic Validation Phenotype->Genetics Biochemistry Biochemical Validation Phenotype->Biochemistry Conclusion Confirmed On-Target Effect Pharmacology->Conclusion OrthoInhib Orthogonal Inhibitor Pharmacology->OrthoInhib NegControl Inactive Analog Pharmacology->NegControl Genetics->Conclusion Knockout Target Knockout/Knockdown Genetics->Knockout Biochemistry->Conclusion CETSA Target Engagement (CETSA) Biochemistry->CETSA Profiling Kinase/Proteome Profiling Biochemistry->Profiling

References

Technical Support Center: Refining Dosing Regimens of Fumifungin in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available information on the specific dosing regimens, mechanism of action, and signaling pathways of Fumifungin, this technical support center has been created using Caspofungin as a representative antifungal agent for illustrative purposes. Caspofungin is a well-characterized antifungal used in the treatment of infections caused by Aspergillus species, the fungus from which this compound was isolated. The principles and methodologies presented here are broadly applicable to the preclinical development of novel antifungal agents.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining dosing regimens for antifungal agents in animal research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for echinocandin antifungals like Caspofungin?

A1: Caspofungin is a non-competitive inhibitor of the β-1,3-D-glucan synthase enzyme complex, which is essential for the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall.[1][2] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[1][2] This mechanism is a common target for antifungal drug development due to its specificity to fungi and absence in mammalian cells.

Q2: We are observing a paradoxical effect (reduced efficacy at higher concentrations) in our in vitro studies. What could be the cause?

A2: The paradoxical effect, where an antifungal agent shows reduced activity at concentrations above the minimal inhibitory concentration (MIC), has been observed with echinocandins like Caspofungin against Aspergillus fumigatus.[3] The exact mechanism is not fully understood but is thought to involve the activation of compensatory stress response pathways, such as the cell wall integrity (CWI) pathway, which can lead to an increase in chitin (B13524) synthesis.[1] It is crucial to characterize the dose-response relationship thoroughly to identify the optimal therapeutic window.

Q3: How do I select an appropriate starting dose for my in vivo efficacy studies?

A3: Starting doses for in vivo studies are typically determined based on in vitro potency (MIC or MEC - minimum effective concentration), pharmacokinetic (PK) data from preliminary animal studies, and any available toxicity data. A common approach is to start with a dose that is expected to achieve plasma concentrations several multiples above the in vitro MIC for a significant portion of the dosing interval. Dose-ranging studies are then essential to establish the exposure-response relationship.

Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for evaluating the efficacy of antifungals?

A4: The efficacy of many antifungal agents is linked to specific PK/PD indices.[4][5][6] For concentration-dependent antifungals, the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) or the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC) are often predictive of efficacy.[5][7] For time-dependent agents, the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC) is the key parameter.[5] Determining the relevant PK/PD index for a novel agent like this compound is a critical step in refining the dosing regimen.

Q5: What are common signs of toxicity to monitor for in animal studies with antifungal agents?

A5: Toxicity monitoring is crucial in animal studies. Common signs of toxicity can include weight loss, changes in behavior (lethargy, ruffled fur), and alterations in organ function. For systemically administered antifungals, it is important to monitor kidney and liver function through blood chemistry analysis.[8][9] Histopathological examination of major organs at the end of the study can provide more detailed information on potential target organ toxicity.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High variability in animal response to treatment - Inconsistent drug administration (e.g., improper gavage or injection technique).- Variability in the inoculum preparation or infection procedure.- Individual animal differences in drug metabolism.- Ensure all personnel are properly trained in dosing and infection techniques.- Standardize inoculum preparation and administration.- Increase the number of animals per group to improve statistical power.- Consider stratifying animals by weight or other relevant factors.
Lack of efficacy in vivo despite good in vitro activity - Poor bioavailability or rapid clearance of the compound in the animal model.- The chosen animal model is not representative of human infection.- The dosing regimen does not achieve therapeutic concentrations at the site of infection.- Conduct pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.- Adjust the dose, dosing frequency, or route of administration based on PK data.- Consider using a different animal model or route of infection.
Unexpected mortality in treatment groups - Drug toxicity at the administered dose.- Severe infection overwhelming the host defenses before the drug can take effect.- Perform a dose-ranging toxicity study in uninfected animals to determine the maximum tolerated dose (MTD).- Initiate treatment earlier post-infection.- Consider combination therapy with another antifungal agent.
Inconsistent or difficult-to-interpret in vitro susceptibility results - Trailing growth, a phenomenon where reduced but persistent fungal growth occurs over a wide range of drug concentrations.- Issues with the assay medium or inoculum preparation.- For fungistatic agents, read the minimum inhibitory concentration (MIC) as the lowest concentration causing a significant reduction in growth (e.g., ≥50%) compared to the control.- Use standardized susceptibility testing methods (e.g., CLSI guidelines).- Ensure the inoculum is standardized and the correct medium is used.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a generalized method for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.

Materials:

  • Fungal isolate (e.g., Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to allow for sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for fungistatic agents or complete inhibition for fungicidal agents) compared to the positive control, as determined visually or by a spectrophotometer.

Protocol 2: Murine Model of Disseminated Aspergillosis for Efficacy Testing

This protocol describes a common animal model for evaluating the in vivo efficacy of antifungal agents against Aspergillus fumigatus.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Aspergillus fumigatus conidia

  • Immunosuppressive agent (e.g., cyclophosphamide (B585) and/or cortisone (B1669442) acetate)

  • Antifungal agent formulated for in vivo administration

  • Vehicle control

Procedure:

  • Immunosuppression:

    • Administer the immunosuppressive agent(s) to the mice according to a validated protocol to induce neutropenia. For example, cyclophosphamide at 150 mg/kg intraperitoneally on days -2 and +3 relative to infection, and cortisone acetate (B1210297) at 250 mg/kg subcutaneously on day -1.

  • Infection:

    • On day 0, infect the mice via intravenous injection into the lateral tail vein with a predetermined lethal dose of A. fumigatus conidia (e.g., 1 x 10^5 CFU) in sterile saline.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).

    • Administer the antifungal agent and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels.

    • Continue treatment for a predetermined duration (e.g., 7-14 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of morbidity and mortality.

    • The primary endpoint is typically survival over a 14- to 21-day period.

    • Secondary endpoints can include fungal burden in target organs (e.g., kidneys, lungs) at the end of the study, determined by plating tissue homogenates or by quantitative PCR.

Quantitative Data Summary

The following tables provide illustrative quantitative data for Caspofungin from published studies. These tables are intended to serve as a template for organizing and presenting data for a novel antifungal agent like this compound.

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to Caspofungin

IsolateMIC50 (µg/mL)MIC90 (µg/mL)MEC Range (µg/mL)
Wild-Type0.015 - 0.1250.03 - 0.250.015 - 0.06
Azole-Resistant0.015 - 0.1250.03 - 0.250.015 - 0.06

MIC50/90: Minimum inhibitory concentration for 50% and 90% of isolates, respectively. MEC: Minimum effective concentration, often used for echinocandins, representing the lowest drug concentration that leads to the formation of aberrant, short, and branched hyphae.

Table 2: Pharmacokinetic Parameters of Caspofungin in a Murine Model

Dose (mg/kg)Cmax (µg/mL)AUC0-24 (µg*h/mL)T1/2 (hours)
12.5208
5121009
102522010

Cmax: Maximum plasma concentration. AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours. T1/2: Elimination half-life.

Table 3: Efficacy of Caspofungin in a Murine Model of Invasive Aspergillosis

Treatment GroupDose (mg/kg/day)Survival Rate (%)Fungal Burden (log10 CFU/g kidney)
Vehicle Control-05.8 ± 0.5
Caspofungin1404.2 ± 0.7
Caspofungin5802.5 ± 0.6
Caspofungin1090<2.0

Visualizations

The following diagrams illustrate key concepts relevant to antifungal research.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Refinement iv_start Fungal Isolate mic MIC/MEC Determination iv_start->mic pk_pd Pharmacokinetics (PK/PD) mic->pk_pd efficacy Dose-Ranging Efficacy pk_pd->efficacy toxicity Toxicity Assessment (MTD) toxicity->efficacy correlation In Vitro-In Vivo Correlation efficacy->correlation dose_refinement Optimal Dosing Regimen correlation->dose_refinement

Figure 1: Experimental workflow for refining antifungal dosing regimens.

Signaling_Pathway ext_stress Cell Wall Stress (e.g., Caspofungin) cwi Cell Wall Integrity (CWI) Pathway ext_stress->cwi calcineurin Calcineurin Pathway ext_stress->calcineurin hsp90 Hsp90 Pathway ext_stress->hsp90 chitin_synthase Chitin Synthase Activation cwi->chitin_synthase calcineurin->chitin_synthase hsp90->calcineurin cell_wall_remodeling Cell Wall Remodeling (Increased Chitin) chitin_synthase->cell_wall_remodeling

Figure 2: Compensatory signaling pathways activated by cell wall stress.

Troubleshooting_Logic start Lack of In Vivo Efficacy? pk_issue Poor Pharmacokinetics? start->pk_issue Yes model_issue Inappropriate Animal Model? start->model_issue No dose_issue Suboptimal Dosing? pk_issue->dose_issue No action_pk Action: Conduct PK Studies pk_issue->action_pk Yes model_issue->dose_issue No action_model Action: Re-evaluate Model model_issue->action_model Yes action_dose Action: Dose Escalation/Frequency Change dose_issue->action_dose Yes

Figure 3: Troubleshooting logic for lack of in vivo efficacy.

References

preventing the degradation of Fumifungin during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fumifungin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during long-term storage and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store it at temperatures of -20°C or lower in a tightly sealed container to minimize exposure to moisture and air.[1][2] For shorter periods, storage at 4°C is acceptable, but for long-term preservation, cryogenic storage (at or below -80°C) is ideal.[3]

Q2: I left my this compound sample at room temperature for a few hours. Is it still usable?

A2: While brief exposure to room temperature may not cause significant degradation, prolonged exposure can lead to a decline in purity and potency.[3] The stability of this compound at room temperature is not fully characterized. It is highly recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[4]

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long-term storage due to the potential for hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution for a short period, use a dry, aprotic solvent and store at -80°C. It is crucial to minimize freeze-thaw cycles.

Q4: What are the visible signs of this compound degradation?

A4: Visual inspection may not be sufficient to detect degradation. While a change in color or the appearance of precipitate might indicate significant degradation, chemical degradation can occur without any visible changes. Analytical methods are necessary for an accurate assessment of purity.[4]

Q5: How does humidity affect this compound stability?

A5: Humidity can significantly impact the stability of this compound, likely through hydrolysis of ester or amide bonds if present in the molecule's structure. It is essential to store this compound in a desiccated environment.[1] Using containers with tight seals and storing within a desiccator can help prevent moisture-induced degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of antifungal activity in experiments Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light, and moisture exposure). 2. Perform a purity analysis of the this compound stock. 3. Use a fresh, properly stored aliquot of this compound for subsequent experiments.
Inconsistent results between experiments Partial degradation of this compound; use of different aliquots with varying purity.1. Aliquot this compound upon receipt to minimize freeze-thaw cycles. 2. Always use a fresh aliquot for each experiment. 3. Standardize the handling and preparation of this compound solutions.
Appearance of unexpected peaks in analytical chromatography Presence of degradation products.1. Review the storage history of the sample. 2. Compare the chromatogram with that of a reference standard. 3. If degradation is confirmed, discard the affected stock and use a fresh sample.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different Temperature Conditions

Objective: To evaluate the stability of this compound at various temperatures over time.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of solid this compound in amber glass vials with airtight caps.

  • Storage Conditions: Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature (25°C).

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the purity of each aliquot using a validated stability-indicating HPLC method.[5]

  • Data Evaluation: Compare the purity of the stored samples to the initial (time 0) sample to determine the extent of degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated based on the area of the main peak relative to the total peak area.

Data Presentation

Table 1: Illustrative Example of this compound Stability Data at Various Temperatures

Storage TemperaturePurity (%) at Time 0Purity (%) after 6 MonthsPurity (%) after 12 Months
-80°C 99.599.499.3
-20°C 99.598.898.1
4°C 99.597.295.0
25°C (Room Temp) 99.585.170.3

Note: The data presented in this table is for illustrative purposes only and may not represent the actual degradation rates of this compound.

Visualizations

Fumifungin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active) Degradation Degradation Products (Inactive/Less Active) This compound->Degradation Degrades to Temperature High Temperature Temperature->this compound Light Light Exposure Light->this compound Moisture Moisture (Hydrolysis) Moisture->this compound Oxygen Oxidation Oxygen->this compound

Caption: Factors contributing to the degradation of this compound.

Experimental_Workflow start Receive this compound aliquot Aliquot into smaller quantities start->aliquot storage Store at recommended conditions (-20°C or -80°C, dark, dry) aliquot->storage experiment Use one aliquot for experiment storage->experiment analysis Analyze purity via HPLC (if degradation is suspected) experiment->analysis decision Results consistent? analysis->decision proceed Proceed with research decision->proceed Yes troubleshoot Troubleshoot experiment (Refer to guide) decision->troubleshoot No

References

Validation & Comparative

A Comparative Analysis of Fumifungin and Caspofungin Against Aspergillus fumigatus: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: While this guide aims to provide a comprehensive comparison between Fumifungin and Caspofungin, a thorough review of publicly available scientific literature reveals a significant disparity in the amount of research dedicated to these two antifungal agents. Caspofungin, a widely studied and clinically utilized echinocandin, has a wealth of experimental data regarding its efficacy and mechanism of action against Aspergillus fumigatus. In contrast, this compound, an antifungal antibiotic first described in 1987, has very limited data available in the public domain.[1][2] Information regarding its mechanism of action and quantitative in vitro activity against Aspergillus fumigatus is not readily accessible, precluding a direct, data-driven comparison at this time.

Therefore, this guide will provide a detailed analysis of Caspofungin's performance against Aspergillus fumigatus, supported by experimental data and protocols, as a valuable resource for researchers. We will also include the limited information available on this compound to provide a complete picture of the current state of knowledge.

Caspofungin: A Detailed Profile

Caspofungin is a member of the echinocandin class of antifungal drugs, which are potent inhibitors of fungal cell wall synthesis.

Mechanism of Action

Caspofungin's primary mode of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the Aspergillus fumigatus cell wall that provides structural integrity. By inhibiting this enzyme, Caspofungin disrupts cell wall formation, leading to osmotic instability, aberrant hyphal growth, and ultimately, cell death, particularly at the actively growing hyphal tips.

In response to the inhibition of glucan synthesis, Aspergillus fumigatus may trigger a compensatory mechanism involving the upregulation of chitin (B13524) synthesis, another key component of the fungal cell wall. This can sometimes lead to a phenomenon known as the "paradoxical effect," where at very high concentrations, there is an apparent increase in fungal growth.

Caspofungin_Mechanism Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Chitin_Synthesis Compensatory Chitin Synthesis Glucan_Synthesis->Chitin_Synthesis Inhibition upregulates Cell_Lysis Cell Lysis and Aberrant Hyphal Growth Cell_Wall->Cell_Lysis Disruption leads to

Mechanism of action of Caspofungin against Aspergillus fumigatus.
In Vitro Activity Data

The in vitro activity of Caspofungin against Aspergillus fumigatus is typically reported as the Minimum Inhibitory Concentration (MIC) or the Minimum Effective Concentration (MEC). The MIC is the lowest concentration of the drug that prevents visible growth, while the MEC is the lowest concentration that causes the formation of abnormal, branched hyphae.

ParameterConcentration Range (µg/mL)Key Findings
MIC 0.015 - 4Varies depending on the specific isolate and testing conditions.
MEC 0.007 - 0.5Often considered a more relevant measure of in vitro activity for echinocandins against filamentous fungi.

This compound: What the Literature Reveals

This compound was first identified as a new antifungal antibiotic isolated from Aspergillus fumigatus in 1987.[1][2] Limited information suggests it has a spectrum of activity against various fungi, including Aspergillus niger, Candida albicans, Cercospora, Cladosporium, Penicillium digitatum, Trichophyton mentagrophytes, and Alternaria. However, specific quantitative data on its activity against Aspergillus fumigatus and details about its mechanism of action are not available in the reviewed literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC)

A standardized method for determining the MIC and MEC of Caspofungin against Aspergillus fumigatus is crucial for reproducible results. The following protocol is based on established broth microdilution methods.

MIC_MEC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare A. fumigatus Inoculum (Spores) Inoculation Inoculate Microtiter Plate with Spore Suspension Inoculum->Inoculation Drug_Dilution Serially Dilute Caspofungin in Microtiter Plate Drug_Dilution->Inoculation Incubate Incubate at 35-37°C for 24-48 hours Inoculation->Incubate Visual_Reading Visually Read MIC (No Growth) Incubate->Visual_Reading Microscopic_Reading Microscopically Read MEC (Aberrant Hyphae) Incubate->Microscopic_Reading

Workflow for determining MIC and MEC of Caspofungin.

Materials:

  • Aspergillus fumigatus isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Caspofungin powder

  • Sterile, 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Inverted microscope

Procedure:

  • Inoculum Preparation:

    • Culture Aspergillus fumigatus on potato dextrose agar (B569324) for 5-7 days to allow for sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of Caspofungin.

    • Perform serial twofold dilutions of Caspofungin in the 96-well microtiter plate using RPMI 1640 medium to achieve a final volume of 100 µL per well. Drug concentrations should typically range from 0.007 to 16 µg/mL.

    • Include a drug-free well as a positive control for growth and a non-inoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Aspergillus fumigatus inoculum to each well of the microtiter plate.

    • Incubate the plate at 35-37°C for 24 to 48 hours.

  • Reading the Results:

    • MIC: Determine the MIC as the lowest concentration of Caspofungin that causes complete inhibition of visible growth.

    • MEC: Using an inverted microscope, determine the MEC as the lowest concentration of Caspofungin that results in the formation of small, aborted, and highly branched hyphae compared to the long, unbranched hyphae in the drug-free control well.

Conclusion

Caspofungin is a well-characterized antifungal agent with potent in vitro activity against Aspergillus fumigatus through the inhibition of cell wall synthesis. The available data provides a solid foundation for its continued study and clinical use. In contrast, this compound remains an enigmatic compound with a significant lack of published research, making it impossible to perform a meaningful comparative analysis at this time. Further investigation into the mechanism of action and in vitro efficacy of this compound is warranted to determine its potential as a therapeutic agent. Researchers in the field of antifungal drug discovery are encouraged to revisit this early-stage compound to unlock its potential.

References

Unmasking Fumifungin's Antifungal Mechanism: A Comparative Guide to Confirming Mode of Action Using Genetic Knockout Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the mode of action of the antifungal agent Fumifungin. By leveraging the precision of genetic knockout strains, we can elucidate its molecular target and cellular impact, paving the way for informed drug development and optimization.

This compound, an antifungal compound isolated from Aspergillus fumigatus, presents a promising avenue for new therapeutic strategies. Preliminary analysis of its chemical structure, (E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid, reveals a striking resemblance to the sphingofungin family of natural products. Sphingofungins are well-characterized inhibitors of serine palmitoyltransferase (SPT), the enzyme catalyzing the first and rate-limiting step in the biosynthesis of sphingolipids. This structural similarity strongly suggests that this compound shares this mode of action. This guide outlines a systematic approach using genetic knockout strains of Aspergillus fumigatus to rigorously test this hypothesis and compare the susceptibility of wild-type versus mutant strains to this compound.

Proposed Mode of Action of this compound

Based on structural analogy to sphingofungins, it is hypothesized that this compound inhibits serine palmitoyltransferase (SPT). SPT is a crucial enzyme in the endoplasmic reticulum that condenses serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, initiating the sphingolipid biosynthetic pathway. Sphingolipids are essential components of fungal cell membranes and are involved in various cellular processes, including signal transduction and stress responses. By inhibiting SPT, this compound would disrupt sphingolipid homeostasis, leading to fungal cell death or growth inhibition.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Serine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Palmitoyl-CoA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "SPT" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Serine Palmitoyltransferase\n(SPT)"]; "3-ketodihydrosphingosine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sphingolipid Biosynthesis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

{"Serine", "Palmitoyl-CoA"} -> "SPT"; "SPT" -> "3-ketodihydrosphingosine"; "3-ketodihydrosphingosine" -> "Sphingolipid Biosynthesis"; "this compound" -> "SPT" [arrowhead=tee, color="#EA4335", style=dashed, label=" Proposed Inhibition"]; } dot

Proposed inhibitory action of this compound.

Experimental Approach: Leveraging Genetic Knockouts for Target Validation

To validate the proposed mode of action, a comparative analysis of this compound's effect on a wild-type Aspergillus fumigatus strain and a panel of rationally designed genetic knockout strains will be performed. The knockout strains will have targeted deletions in genes within the sphingolipid biosynthesis pathway.

Selection of Target Genes for Knockout

The following genes in Aspergillus fumigatus are critical for sphingolipid biosynthesis and are therefore ideal candidates for knockout studies:

  • sptA/lcbA and sptB/lcbB : These genes encode the two subunits of serine palmitoyltransferase. A knockout of either of these essential genes is expected to be lethal, but a conditional knockdown or heterozygous deletion mutant could be used to assess hypersensitivity to this compound.

  • basA : This gene encodes a sphingolipid C4-hydroxylase, an enzyme acting downstream of SPT. A ΔbasA mutant would accumulate upstream intermediates and could exhibit altered sensitivity to this compound.

  • lagA : This gene encodes a ceramide synthase, another key enzyme in the pathway. A ΔlagA strain would also have a disrupted sphingolipid profile, providing a valuable comparison.

Experimental Workflow

The following workflow outlines the key steps to confirm this compound's mode of action:

G cluster_0 Strain Generation cluster_1 Phenotypic Analysis cluster_2 Data Analysis & Conclusion CRISPR_Cas9 Design gRNAs for target genes (sptA, sptB, basA, lagA) Transformation Transform A. fumigatus protoplasts with CRISPR-Cas9 machinery CRISPR_Cas9->Transformation Selection Select and verify knockout mutants (PCR, Southern Blot, Sequencing) Transformation->Selection MIC_Assay Determine Minimum Inhibitory Concentration (MIC) of this compound for all strains Selection->MIC_Assay Growth_Kinetics Monitor growth kinetics in the presence of sub-inhibitory concentrations of this compound MIC_Assay->Growth_Kinetics Lipidomics Analyze sphingolipid profiles of treated and untreated strains via Mass Spectrometry Growth_Kinetics->Lipidomics Comparison Compare susceptibility of wild-type vs. knockout strains Lipidomics->Comparison Conclusion Confirm or refute the hypothesis of SPT inhibition by this compound Comparison->Conclusion

Workflow for target validation of this compound.

Detailed Experimental Protocols

I. Generation of Aspergillus fumigatus Knockout Strains using CRISPR/Cas9

This protocol is adapted from established methods for CRISPR/Cas9-mediated gene editing in A. fumigatus.

Materials:

  • A. fumigatus wild-type strain (e.g., Af293)

  • Plasmids for Cas9 expression and gRNA delivery

  • Oligonucleotides for gRNA synthesis and donor DNA

  • Protoplasting enzymes (e.g., Glucanex)

  • Transformation reagents (PEG-CaCl2)

  • Selective media

Procedure:

  • gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene (sptA, sptB, basA, lagA) using a suitable online tool (e.g., EuPaGDT).

  • Donor DNA Construction: Synthesize a donor DNA template containing a selection marker (e.g., hygromycin resistance cassette) flanked by 50-100 bp homology arms corresponding to the regions upstream and downstream of the target gene.

  • Protoplast Preparation: Grow the wild-type A. fumigatus strain in liquid culture, harvest the mycelia, and treat with protoplasting enzymes to generate protoplasts.

  • Transformation: Co-transform the protoplasts with the Cas9-expressing plasmid, the gRNA-expressing plasmid(s), and the donor DNA template using a PEG-CaCl2 mediated method.

  • Selection and Verification: Plate the transformed protoplasts on selective media containing the appropriate antibiotic. Isolate genomic DNA from resistant colonies and verify the gene knockout by PCR, Southern blotting, and Sanger sequencing.

II. Antifungal Susceptibility Testing

Materials:

  • Wild-type and knockout A. fumigatus strains

  • This compound stock solution

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Spore Suspension Preparation: Prepare spore suspensions of each strain and adjust the concentration to 1 x 10^5 spores/mL in RPMI 1640 medium.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in RPMI 1640 medium in a 96-well plate.

  • Inoculation: Inoculate each well with the spore suspension. Include a drug-free control for each strain.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a complete inhibition of visible growth.

Data Presentation: Comparative Susceptibility to this compound

The results of the antifungal susceptibility testing will be summarized in the following table:

StrainGenotypeThis compound MIC (µg/mL)Fold Change in MIC (vs. Wild-Type)
Af-WTWild-Type1x
Af-ΔsptAsptA knockout
Af-ΔsptBsptB knockout
Af-ΔbasAbasA knockout
Af-ΔlagAlagA knockout

Expected Outcome:

If this compound inhibits SPT, the following outcomes are anticipated:

  • Hypersensitivity of SPT Mutants: A conditional knockdown or heterozygous deletion of sptA or sptB is expected to show significantly lower MIC values (hypersensitivity) compared to the wild-type. This is because the reduced level of the target enzyme would make the cells more vulnerable to the inhibitor.

  • Resistance of Downstream Pathway Mutants: Knockouts of genes downstream of SPT, such as basA or lagA, may exhibit resistance or no change in sensitivity to this compound. The rationale is that a blockage later in the pathway might lessen the cell's reliance on the initial steps, or the accumulation of upstream intermediates might have a protective effect.

Concluding Remarks

The use of genetic knockout strains provides a powerful and definitive approach to confirming the mode of action of novel antifungal agents like this compound. The experimental framework detailed in this guide will enable researchers to systematically test the hypothesis of serine palmitoyltransferase inhibition. The resulting data will not only elucidate the molecular mechanism of this compound but also provide crucial insights for its future development as a clinical antifungal. A clear understanding of the drug-target interaction is paramount for predicting efficacy, anticipating resistance mechanisms, and designing next-generation antifungals with improved therapeutic profiles.

Fumifungin: Unraveling its Fungal Target Engagement Remains an Open Question

Author: BenchChem Technical Support Team. Date: December 2025

Despite its discovery decades ago, the precise molecular target and the validation of its engagement within fungal cells for the antifungal compound Fumifungin remain largely undocumented in publicly available scientific literature. This lack of detailed mechanistic information precludes a direct comparison with other antifungal agents for which target engagement has been rigorously established.

For researchers, scientists, and drug development professionals, understanding a compound's target engagement is critical. It provides a rational basis for lead optimization, predicts potential resistance mechanisms, and is a cornerstone of regulatory approval. The validation of target engagement typically involves a combination of biochemical, genetic, and cellular assays.

The Importance of Target Validation in Antifungal Drug Discovery

The development of new antifungal agents is a critical area of research, driven by the rise of invasive fungal infections and the emergence of drug-resistant strains. A key aspect of this process is the identification and validation of novel fungal-specific targets. The ideal antifungal target is a protein or pathway that is essential for fungal survival but is absent or significantly different in humans, thereby minimizing potential toxicity.

Once a potential target is identified, a series of experiments are conducted to validate that a drug candidate directly interacts with this target in a cellular context and that this interaction is responsible for the drug's antifungal activity. Common experimental approaches include:

  • Biochemical Assays: These in vitro assays directly measure the interaction between the drug and the purified target protein. Techniques include enzyme inhibition assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to determine binding affinity and kinetics.

  • Genetic Approaches: These methods involve manipulating the fungal genome to provide evidence for target engagement. This can include overexpressing the target gene, which may lead to drug resistance, or creating conditional mutants where the expression of the target is controlled, to observe changes in drug susceptibility.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a target protein in the presence of a drug. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.

  • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that drug binding can protect the target protein from proteolysis.

Comparison with Established Antifungal Agents

Without specific data on this compound's target, a direct comparison of its target engagement with other antifungals is not feasible. However, to provide context, we can look at the well-validated targets of major antifungal drug classes.

Antifungal ClassMolecular TargetMechanism of Action
Azoles (e.g., Fluconazole)Lanosterol 14α-demethylase (Erg11)Inhibits the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.
Polyenes (e.g., Amphotericin B)ErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.
Echinocandins (e.g., Caspofungin)β-(1,3)-D-glucan synthase (Fks1)Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Flucytosine Cytosine deaminaseConverted to 5-fluorouracil (B62378) within fungal cells, which then inhibits DNA and RNA synthesis.

Future Directions for this compound Research

To ascertain the potential of this compound as a viable antifungal candidate, future research would need to focus on elucidating its mechanism of action. A logical experimental workflow to achieve this is outlined below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Optimization Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Identify binding partners Biochemical Assays In vitro enzyme inhibition / binding assays Mass Spectrometry->Biochemical Assays Genetic Screens e.g., overexpression or deletion libraries Genetic Validation Gene knockout / overexpression Genetic Screens->Genetic Validation Transcriptomics/Proteomics Analyze cellular response to this compound Transcriptomics/Proteomics->Biochemical Assays SAR Studies SAR Studies Biochemical Assays->SAR Studies Cellular Assays CETSA, DARTS Cellular Assays->SAR Studies Genetic Validation->SAR Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies In vivo Efficacy and Toxicity Studies In vivo Efficacy and Toxicity Studies This compound This compound This compound->Affinity Chromatography This compound->Genetic Screens This compound->Transcriptomics/Proteomics SAR Studies->In vivo Efficacy and Toxicity Studies

Caption: A proposed experimental workflow for the identification and validation of this compound's molecular target.

comparative study of the cytotoxic effects of Fumifungin and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of the antifungal agents Fumifungin and Amphotericin B.

This guide provides a detailed comparison of the cytotoxic effects of this compound, a novel antifungal agent isolated from Aspergillus fumigatus, and Amphotericin B, a widely used but notoriously toxic antifungal drug. While extensive data exists for Amphotericin B, information on the specific cytotoxic profile of this compound remains limited. This document summarizes the available experimental data, outlines key experimental protocols for cytotoxicity assessment, and visualizes the underlying mechanisms of action.

Executive Summary

Amphotericin B, a polyene macrolide, remains a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity is often overshadowed by significant dose-dependent toxicities, primarily nephrotoxicity and hemolytic anemia. In contrast, this compound, a more recently identified antifungal antibiotic, is also a product of Aspergillus fumigatus. However, a direct comparative study on its cytotoxic effects against mammalian cells is not yet available in the public domain. This guide, therefore, presents a thorough analysis of Amphotericin B's cytotoxicity, alongside a discussion of the known cytotoxic potential of other secondary metabolites from Aspergillus fumigatus to provide a contextual framework for understanding the potential toxicological profile of this compound.

Data Presentation: A Comparative Overview

Due to the limited availability of specific cytotoxic data for this compound, the following tables focus on the well-documented cytotoxic effects of Amphotericin B across various mammalian cell types.

Table 1: Cytotoxicity of Amphotericin B on Mammalian Cell Lines

Cell LineAssay TypeConcentration/DoseObserved EffectReference
Human Kidney (293T) cellsMTS assayUp to 10,000 µg/LNo significant cytotoxicity observed.[1]
Human Monocytic (THP1) cellsMTS assay500 µg/LCytotoxicity observed with Fungizone™ and Ambisome™.[1]
Mouse OsteoblastsAlamarBlue® assay100 µg/mL and aboveLethal[2]
Mouse Fibroblasts (BALB/3T3 A31)AlamarBlue® assay100 µg/mL and aboveLethal[2]
Human Red Blood CellsHemolysis assay10 µg/mL (DAMB)Highly hemolytic[3]
Human Red Blood CellsHemolysis assayUp to 500 µg/mL (CAMB)No hemolysis[3]

Table 2: In Vivo Toxicity of Amphotericin B Formulations

FormulationAnimal ModelDoseKey Toxic EffectReference
Conventional Amphotericin BMouseNot specifiedNephrotoxicity[4]
Liposomal Amphotericin B (AmBisome)Mouse>100 mg/kg (LD50)Significantly reduced toxicity compared to conventional form.[5]
Anfogen (liposomal Amphotericin B)Mouse10 mg/kg (LD50)Higher toxicity compared to AmBisome.[5]

Mechanism of Action and Cytotoxicity

Amphotericin B

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of intracellular components, ultimately leading to fungal cell death.[4] However, Amphotericin B can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity, which is the underlying cause of its cytotoxicity.[4] This interaction is particularly detrimental to kidney cells and red blood cells.

The binding of Amphotericin B to cholesterol in renal tubular cells is a major contributor to its nephrotoxicity.[6] Furthermore, its interaction with cholesterol in erythrocyte membranes leads to hemolysis.[3]

AmphotericinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Mammalian Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B Cholesterol Cholesterol AmB->Cholesterol Binds to Pore Pore Formation Cholesterol->Pore Induces IonLeakage Ion Leakage (K+, Na+) Pore->IonLeakage Causes CellDeath Cell Death (Apoptosis/Necrosis) IonLeakage->CellDeath Leads to

Fig. 1: Mechanism of Amphotericin B cytotoxicity in mammalian cells.
This compound and Aspergillus fumigatus Metabolites

This compound is an antifungal antibiotic produced by Aspergillus fumigatus.[7] While specific data on its mechanism of cytotoxicity is lacking, it is crucial to consider the cytotoxic potential of other secondary metabolites produced by this fungus. A. fumigatus is known to produce a variety of mycotoxins, such as gliotoxin (B1671588) and fumagillin, which have demonstrated significant cytotoxic effects on mammalian cells.[8][9] Gliotoxin, for instance, can induce apoptosis in monocytes and suppress the cellular immune response. These findings suggest that secondary metabolites from A. fumigatus, including potentially this compound, may possess inherent cytotoxicity that warrants thorough investigation.

Experimental Protocols for Cytotoxicity Assessment

Standardized in vitro assays are essential for evaluating and comparing the cytotoxic effects of antifungal agents.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate mammalian cells (e.g., HEK293 for kidney cells, HepG2 for liver cells) in a 96-well plate and incubate until they reach a desired confluency.

  • Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound or Amphotericin B) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hemolysis Assay

This assay quantifies the lytic effect of a compound on red blood cells.

  • Blood Collection: Obtain fresh red blood cells (e.g., from human or sheep blood).

  • Cell Preparation: Wash the red blood cells with a buffered saline solution (e.g., PBS) and resuspend them to a specific concentration.

  • Treatment: Incubate the red blood cell suspension with various concentrations of the test compound, a positive control (e.g., Triton X-100 for complete hemolysis), and a negative control (e.g., PBS) for a defined time at 37°C.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity_Workflow A Prepare Mammalian Cell Culture B Expose Cells to Test Compounds (this compound vs. Amphotericin B) A->B C Incubate for a Defined Period B->C D Perform Cytotoxicity Assays C->D E Cell Viability Assay (e.g., MTT) D->E F Hemolysis Assay D->F G Apoptosis Assay (e.g., Caspase Activity) D->G H Data Analysis and Comparison E->H F->H G->H

Fig. 2: General experimental workflow for assessing cytotoxicity.

Conclusion and Future Directions

The available evidence robustly demonstrates the significant and multifaceted cytotoxicity of Amphotericin B, primarily targeting renal cells and erythrocytes through its interaction with membrane cholesterol. In stark contrast, there is a notable absence of specific data on the cytotoxic effects of this compound. Given that this compound is a secondary metabolite of Aspergillus fumigatus, a fungus known to produce other cytotoxic compounds, it is imperative that its toxicological profile be thoroughly investigated.

Future research should prioritize direct comparative studies of this compound and Amphotericin B using a panel of relevant mammalian cell lines and standardized cytotoxicity assays. Such studies are crucial for determining the therapeutic index of this compound and its potential as a safer alternative to Amphotericin B in the treatment of systemic fungal infections. Understanding the structure-activity relationship of this compound will also be vital in guiding the development of new antifungal agents with improved safety profiles.

References

Independent Verification of Fumifungin's Structure-Activity Relationship: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fumifungin's likely structure-activity relationship (SAR) with alternative antifungal agents. Due to a lack of publicly available, detailed SAR studies specifically on this compound derivatives, this analysis draws inferences from the closely related compound, enfumafungin (B1262757), and other inhibitors of β-(1,3)-D-glucan synthase. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided.

This compound and its Mechanism of Action

This compound is an antifungal antibiotic produced by the fungus Aspergillus fumigatus[1][2]. Like other members of the triterpene glycoside class, its primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase[3][4][5]. This enzyme is critical for the synthesis of β-(1,3)-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy[6][7]. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death[7].

Structure-Activity Relationship of β-(1,3)-D-Glucan Synthase Inhibitors

While specific SAR data for this compound is limited, studies on the related triterpene glycoside, enfumafungin, and the lipopeptide echinocandins (e.g., caspofungin) provide valuable insights into the structural features crucial for antifungal activity.

Key Structural Features for Activity:

  • Triterpene Core: The rigid triterpenoid (B12794562) scaffold serves as the backbone for orienting the key interacting moieties.

  • Glycoside Moiety: The sugar portion of the molecule is essential for binding to the glucan synthase enzyme complex. Modifications to this part of the molecule can significantly impact efficacy.

  • Side Chains: The nature and substitution pattern of various side chains on the triterpene core influence the compound's potency, spectrum of activity, and pharmacokinetic properties. For instance, in the development of enfumafungin derivatives, modifications to the C3-aminoether side chain were explored to improve oral bioavailability by preventing oxidative N-demethylation.

Comparative Analysis with Alternative Antifungal Agents

The following tables summarize the minimum inhibitory concentration (MIC) values for various antifungal agents against common fungal pathogens. MIC is a standard measure of the in vitro potency of an antimicrobial agent.

Table 1: In Vitro Activity of β-(1,3)-D-Glucan Synthase Inhibitors against Aspergillus fumigatus

CompoundClassMIC Range (µg/mL)Fungicidal/Fungistatic
Enfumafungin Triterpene Glycoside≤0.5[3]Not specified
Caspofungin Echinocandin0.06 - 0.12[8]Fungistatic[9]
Micafungin EchinocandinNot specifiedNot specified
Anidulafungin EchinocandinNot specifiedNot specified

Table 2: In Vitro Activity of Other Antifungal Classes against Aspergillus fumigatus

CompoundClassMIC Range (µg/mL)Fungicidal/Fungistatic
Amphotericin B Polyene0.25 - 2.0[10][11]Fungicidal[10]
Voriconazole Triazole0.25 - 1.0[10][11]Fungicidal[11]
Itraconazole Triazole0.25 - 2.0[10]Fungicidal[10]
Posaconazole Triazole≤0.03 - 0.5[10]Fungicidal[10]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 Method)

The determination of Minimum Inhibitory Concentrations (MICs) for filamentous fungi is standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. This method provides a reproducible means of quantifying the in vitro activity of antifungal agents[12][13][14].

1. Inoculum Preparation:

  • Fungal isolates are grown on a suitable agar (B569324) medium, such as potato dextrose agar, to encourage sporulation.

  • Conidia (spores) are harvested and suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 20).

  • The conidial suspension is adjusted spectrophotometrically to a specific turbidity, which is then further diluted in RPMI 1640 medium to achieve a final standardized inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL)[13][15].

2. Microdilution Plate Preparation:

  • A series of two-fold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well receives a standardized volume of the diluted antifungal agent.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at a specified temperature (typically 35°C) for a defined period (usually 48-72 hours, depending on the fungal species)[16].

4. Endpoint Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

  • For azoles and echinocandins, the endpoint is often defined as the concentration that inhibits growth by at least 50%[16]. For polyenes like amphotericin B, complete inhibition of growth is typically the endpoint[16].

Visualizations

Signaling_Pathway UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 protein) UDP_Glucose->Glucan_Synthase Substrate This compound This compound / Enfumafungin Caspofungin This compound->Glucan_Synthase Inhibition Beta_Glucan β-(1,3)-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Fungal Inoculum Preparation Inoculation 3. Inoculation of Microtiter Plate Inoculum->Inoculation Antifungal_Dilution 2. Antifungal Serial Dilution Antifungal_Dilution->Inoculation Incubation 4. Incubation Inoculation->Incubation Reading 5. Visual or Spectrophotometric Reading Incubation->Reading MIC_Determination 6. MIC Determination Reading->MIC_Determination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.